1-(Methylsulfonyl)indoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGYXFSLMMMLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274681 | |
| Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5825-63-8 | |
| Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5825-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(METHYLSULFONYL)INDOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(Methylsulfonyl)indoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a privileged structural motif found in a multitude of natural products and synthetic pharmaceuticals, valued for its unique three-dimensional conformation and versatile chemical handles.[1][2] Modification of the indoline nitrogen provides a critical avenue for modulating the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth technical overview of the synthesis, purification, and comprehensive characterization of 1-(Methylsulfonyl)indoline, a key intermediate in medicinal chemistry. The addition of the methylsulfonyl group can enhance aqueous solubility and metabolic stability, and act as a crucial hydrogen bond acceptor, making this scaffold highly valuable in the design of novel therapeutics, including kinase inhibitors.[3] We present a robust and reproducible synthetic protocol, detailed methodologies for structural elucidation via NMR, IR, and Mass Spectrometry, and field-proven insights into the causality behind the experimental choices, offering a self-validating system for researchers.
Introduction: The Strategic Importance of the this compound Scaffold
The Indoline Core: A Cornerstone in Medicinal Chemistry
Indoline, or 2,3-dihydroindole, represents a saturated analog of the indole ring system. This structural saturation removes the planarity of the indole nucleus, introducing a puckered three-dimensional geometry that is often advantageous for fitting into the complex binding pockets of biological targets. The indoline structure is a core component of numerous bioactive compounds and approved drugs, demonstrating efficacy in therapeutic areas such as oncology, infectious diseases, and cardiovascular conditions.[2] Its prevalence in both natural and synthetic compounds with medicinal value has made it a foundational backbone for drug design and discovery.[1][2]
The Methylsulfonyl Moiety: A Key Modulator of Physicochemical Properties
The functionalization of the indoline nitrogen at the 1-position is a primary strategy for library synthesis and lead optimization. The methylsulfonyl group (-SO₂CH₃) is a particularly effective substituent for several reasons:
-
Enhanced Solubility and Polarity: The polar sulfonyl group can significantly improve the aqueous solubility of the parent molecule, a critical factor for oral bioavailability and formulation.[3]
-
Metabolic Stability: The sulfur atom is in its highest oxidation state, rendering the group generally resistant to oxidative metabolism.
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, enabling potent interactions with protein active sites.
-
Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, helping to fine-tune electronic and steric properties to optimize target engagement and selectivity.
The combination of these features makes this compound a versatile and highly valuable building block for the synthesis of complex molecules targeting a range of biological pathways.[4][5]
Chemical Identity of this compound
| Property | Value | Source |
| Chemical Structure | CS(=O)(=O)N1CCC2=CC=CC=C21 | [6] |
| Molecular Formula | C₉H₁₁NO₂S | [7][8] |
| Molecular Weight | 197.25 g/mol | [8] |
| Monoisotopic Mass | 197.05106 Da | [6] |
| IUPAC Name | 1-(methylsulfonyl)-2,3-dihydro-1H-indole | [6] |
Synthesis and Purification
Synthetic Strategy: Electrophilic N-Sulfonylation
The synthesis of this compound is most reliably achieved through the N-sulfonylation of indoline. This reaction proceeds via a well-established mechanism involving the nucleophilic attack of the secondary amine of the indoline ring on the highly electrophilic sulfur atom of methanesulfonyl chloride.
Causality of Experimental Choices:
-
Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is essential. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated as a byproduct of the reaction. This prevents the protonation of the starting indoline, which would render it non-nucleophilic and halt the reaction.
-
Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or chloroform is used. These solvents effectively dissolve the reactants without participating in the reaction. The absence of water is critical to prevent the hydrolysis of the reactive methanesulfonyl chloride.
-
Temperature: The reaction is initiated at a low temperature (0 °C) during the addition of methanesulfonyl chloride. This is a crucial control measure to manage the exothermic nature of the reaction and to minimize the formation of potential side products. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Indoline | 119.16 | 1.0 g | 8.39 mmol |
| Methanesulfonyl Chloride | 114.55 | 1.05 g (0.73 mL) | 9.23 mmol |
| Triethylamine (TEA) | 101.19 | 1.27 g (1.75 mL) | 12.59 mmol |
| Dichloromethane (DCM) | - | 40 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 g, 8.39 mmol) and anhydrous dichloromethane (40 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.75 mL, 12.59 mmol) dropwise to the stirred solution.
-
Sulfonylation: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (0.73 mL, 9.23 mmol) dropwise over 10 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Purification
The crude product is typically obtained as an off-white or pale yellow solid. Purification is effectively achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed to obtain the final product with high purity. Typical yields for this procedure are in the range of 85-95%.
Physicochemical and Spectroscopic Characterization
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound. The combination of NMR, IR, and MS provides a complete and unambiguous characterization.
Characterization Workflow
Caption: Analytical workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The expected chemical shifts for this compound are predicted based on the known spectra of indoline and the electronic effects of the N-sulfonyl group.[9][10]
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6-7.8 | d | 1H | Ar-H | Aromatic proton ortho to the nitrogen, deshielded by the sulfonyl group. |
| ~ 7.1-7.4 | m | 3H | Ar-H | Remaining aromatic protons. |
| ~ 4.0-4.2 | t | 2H | N-CH₂ | Methylene protons at C2, adjacent to nitrogen, appearing as a triplet. |
| ~ 3.0-3.2 | t | 2H | C-CH₂ | Methylene protons at C3, adjacent to the aromatic ring, appearing as a triplet. |
| ~ 2.9 | s | 3H | SO₂-CH₃ | Methyl protons on the sulfonyl group, appearing as a sharp singlet. |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 142-144 | C | Quaternary aromatic carbon attached to nitrogen. |
| ~ 130-132 | C | Quaternary aromatic carbon at the ring junction. |
| ~ 128-129 | CH | Aromatic CH. |
| ~ 125-126 | CH | Aromatic CH. |
| ~ 123-124 | CH | Aromatic CH. |
| ~ 115-117 | CH | Aromatic CH. |
| ~ 50-52 | CH₂ | C2 carbon, deshielded by direct attachment to nitrogen. |
| ~ 35-37 | CH₃ | Methyl carbon of the sulfonyl group. |
| ~ 28-30 | CH₂ | C3 carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The most diagnostic peaks for this compound are the strong, characteristic stretching vibrations of the sulfonyl (S=O) group.[11]
Characteristic IR Absorption Frequencies:
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H Stretch |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1350-1330 | Strong | SO₂ Asymmetric Stretch |
| ~ 1170-1150 | Strong | SO₂ Symmetric Stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.
Expected Mass Spectrometry Data (Electron Ionization, EI):
| m/z | Assignment | Rationale |
| 197 | [M]⁺ | Molecular ion peak, confirming the molecular weight.[6] |
| 118 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |
| 117 | [M - SO₂CH₃ - H]⁺ | Subsequent loss of a hydrogen atom (indoline cation). |
| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation fragment. |
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound via N-sulfonylation of indoline. The causality behind the choice of reagents and reaction conditions has been explained to ensure reproducibility and high yield. Furthermore, a comprehensive analytical framework utilizing NMR, IR, and Mass Spectrometry has been presented, providing a robust system for the unambiguous characterization and quality control of the final product. The data and protocols contained herein serve as a valuable technical resource for researchers in medicinal chemistry and drug discovery, facilitating the use of this important scaffold in the development of novel therapeutic agents.
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1-(Methylsulfonyl)indoline CAS number lookup
An In-Depth Technical Guide to 1-(Methylsulfonyl)indoline
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential therapeutic applications.
Introduction and Chemical Identity
This compound belongs to the indoline sulfonamide class of molecules. The indoline scaffold, a saturated analog of indole, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a methylsulfonyl group at the N-1 position significantly influences the molecule's electronic and steric properties, enhancing its potential for specific biological interactions. This modification can improve metabolic stability, solubility, and binding affinity to target proteins.
While the compound is available from specialty chemical suppliers, a specific CAS Registry Number is not consistently cited in major databases.[1] Therefore, it is primarily identified by its chemical name and its PubChem Compound ID (CID).
PubChem Identifier: CID 639972[2]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These computed properties provide a baseline for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | PubChem[2] |
| Molecular Weight | 197.25 g/mol | PubChem[1][2] |
| IUPAC Name | 1-(methylsulfonyl)-2,3-dihydro-1H-indole | PubChem[2] |
| XLogP3 (Predicted) | 1.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Synthesis and Characterization
The synthesis of this compound is straightforward and relies on established methodologies for N-sulfonylation of secondary amines. The most common and direct approach is the reaction of indoline with methanesulfonyl chloride.
General Synthetic Protocol
The reaction involves the nucleophilic attack of the indoline nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to quench the HCl byproduct generated during the reaction. The choice of an appropriate solvent, like dichloromethane (DCM) or tetrahydrofuran (THF), is crucial for ensuring the solubility of reactants and facilitating the reaction.
Step-by-Step Protocol:
-
Dissolution: Dissolve indoline in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as triethylamine (1.1 to 1.5 equivalents), to the solution and cool the mixture in an ice bath (0 °C).
-
Sulfonylation: Add methanesulfonyl chloride (1.0 to 1.2 equivalents) dropwise to the cooled solution. The reaction is exothermic, and slow addition is necessary to control the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Development
While direct pharmacological data for this compound is scarce, the broader class of indoline sulfonamides has demonstrated significant potential in several therapeutic areas. The insights from these related molecules provide a strong rationale for the investigation of this compound.
| Therapeutic Area | Target / Mechanism | Rationale from Related Compounds | Representative Citations |
| Oncology | Carbonic Anhydrase (CA) Inhibition | Indoline-5-sulfonamides are potent inhibitors of tumor-associated CA isoforms IX and XII, which are crucial for cancer cell survival in hypoxic environments. | [3][4][5] |
| Oncology | Cytotoxicity / Antiproliferative | Various indole-sulfonamide derivatives exhibit cytotoxic activity against multiple cancer cell lines, including leukemia. | [6] |
| Infectious Diseases | Antimalarial | Bis- and tris-indole sulfonamides have shown activity against multidrug-resistant strains of P. falciparum. | [6] |
| Inflammatory Diseases | Anti-inflammatory | N-sulfonyl anthranilic acids, which are structurally related, show potent anti-inflammatory properties by inhibiting IL-1β and COX-2. | [7] |
Mechanism of Action Spotlight: Carbonic Anhydrase Inhibition
A highly promising avenue for this compound is its potential as a carbonic anhydrase (CA) inhibitor. Tumor-associated isoforms, particularly CA IX and CA XII, are key players in the adaptation of cancer cells to the acidic and hypoxic tumor microenvironment.
Role of CA IX/XII in Cancer:
-
These enzymes are overexpressed in a wide range of solid tumors.
-
They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).
-
By extruding protons, they contribute to the acidification of the extracellular space while maintaining a neutral intracellular pH, a condition that favors tumor proliferation, invasion, and resistance to therapy.[3][5]
Inhibition by Sulfonamides: The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group. It coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases, displacing a zinc-bound water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity. The indoline scaffold serves as a carrier moiety that can be modified to achieve selectivity for specific CA isoforms. Inhibition of CA IX/XII disrupts the pH balance in cancer cells, leading to intracellular acidification and ultimately, apoptosis or growth arrest.
Signaling Pathway Diagram
Caption: Inhibition of CA IX/XII by sulfonamides in the tumor microenvironment.
Representative Experimental Protocol: In Vitro CA Inhibition Assay
To validate the therapeutic potential of this compound, a primary step is to assess its inhibitory activity against target enzymes. The following is a generalized protocol for an in vitro stopped-flow CO₂ hydration assay.
Objective: To determine the IC₅₀ value of this compound against a human carbonic anhydrase isoform (e.g., hCA IX).
Materials:
-
Recombinant human CA IX enzyme
-
This compound stock solution (e.g., in DMSO)
-
Buffer solution (e.g., TRIS or HEPES, pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a working solution of hCA IX in the assay buffer to a final concentration of approximately 10 nM.
-
Inhibitor Dilution: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Reaction Mixture: In the first syringe of the stopped-flow instrument, mix the enzyme solution, the pH indicator, and varying concentrations of the inhibitor. Allow this mixture to incubate for a set period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Substrate Loading: Load the second syringe with CO₂-saturated water.
-
Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ catalyzed by CA IX will cause a drop in pH, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm).
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Self-Validation: The protocol includes positive (no inhibitor) and negative (well-known CA inhibitor like acetazolamide) controls to ensure the assay is performing correctly and to provide a benchmark for the potency of the test compound.
Conclusion
This compound is a synthetically accessible compound with a chemical scaffold that is highly relevant to modern drug discovery. While direct biological data is limited, extensive research on related indoline sulfonamides strongly suggests its potential as a modulator of key therapeutic targets, particularly carbonic anhydrases involved in oncology. This guide provides a foundational framework for researchers to initiate investigations into this promising molecule, from its synthesis to its potential mechanisms of action and therapeutic applications.
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(Methylsulfonyl)indoline Derivatives
Introduction: The 1-(Methylsulfonyl)indoline Scaffold - A Privileged Structure in Drug Discovery
The indoline scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a methylsulfonyl group at the 1-position of the indoline ring system gives rise to this compound derivatives, a class of compounds that has garnered significant attention for its diverse and potent biological activities. The methylsulfonyl group, being a strong electron-withdrawing group, modulates the physicochemical properties of the indoline core, enhancing its binding affinity to various biological targets and often improving pharmacokinetic profiles.[2] This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Kinase Inhibition: A Dominant Therapeutic Application
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3][4] this compound derivatives have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors.[5]
Dual c-Met/ALK Inhibition in Oncology
The receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase) are critical oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and gastric carcinoma.[5] Certain this compound derivatives, such as 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], have demonstrated potent dual inhibition of both c-Met and ALK.[5] The spirocyclic nature of this compound allows for specific interactions within the kinase domains, while the methylsulfonyl group contributes to enhanced solubility and binding affinity.[5]
Featured Compound Profile: 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]
| Property | Value | Reference |
| CAS Number | 178261-41-1 | [5] |
| Molecular Formula | C₁₃H₁₈N₂O₂S | [6] |
| Biological Target | c-Met, ALK | [5] |
| Therapeutic Area | Oncology | [5] |
| Reported Activity | Single-digit nM biochemical potency against c-Met and ALK; In vivo tumor growth inhibition in xenograft models. | [5] |
Cyclooxygenase-2 (COX-2) Inhibition and Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade.[7] The methylsulfonyl group in certain 1-(methylsulfonyl)indole derivatives has been shown to be essential for selective COX-2 inhibition.[2] This selectivity is attributed to the optimal spatial and electronic complementarity of the methylsulfonyl moiety with the enlarged binding pocket of the COX-2 active site compared to its isoform, COX-1.[2] This selective inhibition offers the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]
Pyruvate Kinase M2 (PKM2) Activation in Cancer Metabolism
Cancer cells exhibit altered metabolism, a phenomenon known as the Warburg effect, where they preferentially utilize glycolysis even in the presence of oxygen.[8] Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic shift.[8] A series of 1-(sulfonyl)-5-(arylsulfonyl)indoline derivatives have been identified as activators of PKM2.[8] By activating PKM2, these compounds can reverse the Warburg effect, thereby inhibiting cancer cell proliferation.[8]
Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of a test compound in inhibiting c-Met kinase activity.[2][9][10]
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., Poly (Glu:Tyr, 4:1))
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
Test compound (this compound derivative)
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
-
Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the recombinant c-Met kinase to all wells except the negative control.
-
Initiate Reaction: Start the kinase reaction by adding the master mix to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[10]
-
Detection: After incubation, add the Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.[10]
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Workflow for c-Met Kinase Inhibition Assay
Caption: A streamlined workflow for the in vitro c-Met kinase inhibition assay.
Anti-inflammatory and Antioxidant Activities
Several this compound derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[11]
Mechanism of Action
The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory enzymes like COX-2, as previously discussed. Additionally, these compounds can reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[11] Their antioxidant activity involves protecting cells from oxidative stress induced by reactive oxygen species (ROS).[11]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is a standard and widely used method to screen for acute anti-inflammatory activity.[7][12]
Materials:
-
Male Wistar rats (180-200g)
-
1% Carrageenan solution in saline
-
Test compound (this compound derivative)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group, a reference drug group, and test compound groups at various doses.
-
Compound Administration: Administer the test compound and the reference drug (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity
Certain 1-(methylsulfonyl)indole derivatives have shown promising antimicrobial activity against a range of bacterial and fungal strains.[7][13]
Spectrum of Activity
Studies have reported selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli.[7] Some derivatives have also been tested for activity against Gram-positive bacteria and fungal strains.[13]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (this compound derivative)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[14]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Activation of CDGSH Iron Sulfur Domain 2 (Cisd2)
Recent research has identified this compound derivatives as activators of CDGSH iron sulfur domain 2 (Cisd2), a protein implicated in nonalcoholic fatty liver disease (NAFLD).[16]
Therapeutic Implications
Activation of Cisd2 has shown potential in halting the development and progression of NAFLD.[16] This represents a novel therapeutic strategy for this prevalent liver disease.
Illustrative Signaling Pathway: c-Met Signaling in Cancer
Caption: Inhibition of HGF-induced c-Met signaling by a this compound derivative.
Conclusion and Future Perspectives
This compound derivatives represent a highly promising class of compounds with a wide array of biological activities. Their versatility as kinase inhibitors, anti-inflammatory agents, antimicrobial compounds, and protein activators underscores their potential for the development of novel therapeutics for a range of diseases. The continued exploration of the structure-activity relationships within this scaffold, coupled with advanced screening and mechanistic studies, will undoubtedly lead to the discovery of new and improved drug candidates. This guide provides a foundational understanding and practical methodologies to aid researchers in this exciting and impactful field of drug discovery.
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Philoppes, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-17. [Link]
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Yacovan, A., Ozeri, R., Kehat, T., Mirilashvili, S., Sherman, D., Aizikovich, A., ... & Becker, O. M. (2012). 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & medicinal chemistry letters, 22(20), 6460-6468. [Link]
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Singh, U. P., & Bhat, H. R. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4933. [Link]
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Kaur, M., Singh, M., & Chadha, N. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]
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Tsai, T. F., Chen, Y. C., Hsieh, C. H., Chen, Y. L., Chen, W. L., & Jinq-Chyi, L. (2025). Synthesis and biological evaluation of indoline derivatives as CDGSH iron sulfur domain 2 activators. Bioorganic & Medicinal Chemistry, 128, 118281. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Methylsulfonyl)indoline
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(Methylsulfonyl)indoline, a key intermediate in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a simple presentation of data, this guide offers insights into the structural correlations of the spectral features, detailed experimental protocols for data acquisition, and a foundational understanding of the underlying principles. The synthesis of this compound is also detailed to provide a complete workflow from preparation to characterization.
Introduction: The Significance of this compound
Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methylsulfonyl group at the 1-position modulates the electronic and steric properties of the indoline nitrogen, influencing its interaction with biological targets. This compound serves as a crucial building block for the synthesis of a wide array of compounds, including potential kinase inhibitors and other therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products. This guide aims to provide a detailed, albeit predictive, spectroscopic fingerprint of this important molecule.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-sulfonylation of indoline with methanesulfonyl chloride. This reaction is straightforward and generally proceeds with high yield.
Reaction Scheme
Figure 1: Synthesis of this compound.
Experimental Protocol
The following protocol is adapted from established procedures for the N-sulfonylation of secondary amines[1].
Materials:
-
Indoline
-
Methanesulfonyl chloride
-
Anhydrous pyridine
-
Ethyl acetate (EA)
-
1N Hydrochloric acid (HCl)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve indoline in anhydrous pyridine.
-
To this solution, add methanesulfonyl chloride dropwise at room temperature with continuous stirring.
-
Allow the reaction to stir overnight at room temperature. The development of an intense red color is often observed.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the two methylene groups of the indoline ring, and the methyl group of the sulfonyl moiety.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-7 | 7.6 - 7.8 | d | 1H |
| H-4, H-5, H-6 | 7.1 - 7.4 | m | 3H |
| H-2 | ~4.1 | t | 2H |
| H-3 | ~3.1 | t | 2H |
| -SO₂CH₃ | ~2.8 | s | 3H |
Interpretation:
-
The aromatic protons are expected to appear in the downfield region (7.1-7.8 ppm). The proton at the 7-position is likely to be the most deshielded due to the anisotropic effect of the sulfonyl group.
-
The methylene protons at the 2-position (adjacent to the nitrogen) will be more deshielded (~4.1 ppm) than the methylene protons at the 3-position (~3.1 ppm) due to the electron-withdrawing effect of the nitrogen and the sulfonyl group. Both are expected to appear as triplets due to coupling with the adjacent methylene group.
-
The methyl protons of the sulfonyl group are expected to appear as a sharp singlet at approximately 2.8 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-7a | ~142 |
| C-3a | ~132 |
| C-5, C-6 | 125 - 128 |
| C-4 | ~124 |
| C-7 | ~117 |
| C-2 | ~50 |
| C-3 | ~28 |
| -SO₂CH₃ | ~35 |
Interpretation:
-
The quaternary carbons of the aromatic ring (C-7a and C-3a) are expected at the downfield end of the spectrum.
-
The protonated aromatic carbons will appear in the range of 117-128 ppm.
-
The aliphatic carbons of the indoline ring (C-2 and C-3) will be found in the upfield region, with C-2 being more deshielded due to its proximity to the nitrogen atom.
-
The methyl carbon of the sulfonyl group is predicted to be around 35 ppm.
NMR Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| S=O Asymmetric Stretch | 1350 - 1300 | Strong |
| S=O Symmetric Stretch | 1160 - 1120 | Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
Interpretation:
-
The most characteristic peaks in the IR spectrum of this compound will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group.
-
The presence of both aromatic and aliphatic C-H stretches will be observed.
-
The C-N stretching vibration and the aromatic C=C stretching vibrations will also be present in the fingerprint region.
IR Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Molecular Ion Peak (M⁺): m/z = 197.05
Predicted Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to be observed. Common fragmentation pathways for sulfonamides include the loss of the methyl group, the sulfonyl group, and cleavage of the indoline ring.
Figure 2: Predicted MS Fragmentation Pathway.
Interpretation of Fragmentation:
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 182.
-
Loss of the methylsulfonyl radical (•SO₂CH₃): Cleavage of the N-S bond would lead to the indoline radical cation at m/z 118.
-
Loss of sulfur dioxide (SO₂): A common fragmentation pathway for aromatic sulfonamides is the elimination of SO₂[2]. This could lead to a fragment that rearranges to the indoline radical cation at m/z 119.
Mass Spectrometry Experimental Protocol (Electron Ionization - EI)
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then ionized by a beam of high-energy electrons.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic data presented in this guide, while predictive, provides a robust framework for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR, IR, and MS spectra are based on well-established principles and data from analogous structures. The detailed experimental protocols offer a standardized approach for researchers to obtain high-quality data. This comprehensive guide serves as a valuable resource for scientists and professionals working with this important synthetic intermediate, facilitating its unambiguous identification and use in the development of novel chemical entities.
References
- Perreault, H., & Ramaley, L. (1999). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 10(10), 1046–1053.
Sources
The Strategic Integration of 1-(Methylsulfonyl)indoline in Fragment-Based Drug Discovery: A Technical Guide
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, consistently delivering clinical candidates for a wide array of biological targets.[1][2][3] This guide provides an in-depth technical exploration of a specific, high-value fragment, 1-(Methylsulfonyl)indoline, as a case study to illuminate the principles and practices of a successful FBDD campaign. We will dissect the fragment's physicochemical properties, propose a robust synthetic route, and provide detailed, field-proven protocols for its screening and elaboration. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of FBDD.
Introduction: The Power of Small Fragments and the Allure of the Sulfonylated Indoline Scaffold
Fragment-Based Drug Discovery (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules, typically with molecular weights under 300 Daltons.[4][5] These "fragments" exhibit lower binding affinities (often in the millimolar to micromolar range) but demonstrate higher ligand efficiency, meaning they form more optimal interactions with the target protein on a per-atom basis.[6][7] The core principle of FBDD is to identify these weakly binding fragments and then, through a structure-guided approach, evolve them into potent and selective lead compounds.[1][6][8] This is achieved through strategies such as fragment growing, linking, or merging.[1][5][9][10]
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[11][12][13] Its rigid, bicyclic nature provides a well-defined three-dimensional shape for presentation of substituents, while also offering opportunities for diverse functionalization. When coupled with a methylsulfonyl group at the 1-position, the resulting this compound fragment possesses a unique combination of properties that make it an attractive starting point for FBDD. The sulfonyl group can act as a hydrogen bond acceptor and can impart favorable physicochemical properties, such as increased solubility and metabolic stability.[14]
This guide will utilize this compound as a model fragment to walk through a comprehensive FBDD workflow, from initial characterization to advanced hit-to-lead strategies.
The Fragment: this compound - Properties and Synthesis
A successful fragment library is built upon well-characterized, high-purity compounds with desirable physicochemical properties.
Physicochemical Properties and "Rule of Three" Compliance
The "Rule of Three" is a set of guidelines used to define a good fragment, ensuring it has ample room for optimization without becoming "drug-like" too early in the process.[6][15][16] Let's evaluate this compound against these criteria.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 197.25 g/mol [17] | < 300 Da | Yes |
| cLogP | 1.5 (Predicted) | < 3 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (from SO2) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
As the table demonstrates, this compound is an ideal fragment that comfortably adheres to the "Rule of Three," making it an excellent candidate for inclusion in a fragment library.
Proposed Synthesis of this compound
A reliable and scalable synthetic route is crucial for producing high-purity fragments for screening and subsequent analog synthesis. A plausible synthesis of this compound can be adapted from established procedures for the N-sulfonylation of indoles and related heterocycles.[18]
Reaction Scheme:
Sources
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- 18. XChem crystallographic fragment screening [protocols.io]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(Methylsulfonyl)indoline
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(Methylsulfonyl)indoline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the N-sulfonylation of indoline with methanesulfonyl chloride in the presence of a tertiary amine base. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a detailed procedural walkthrough, safety precautions, and methods for product characterization. The protocol is designed to be self-validating, ensuring reproducibility and high purity of the final compound.
Introduction and Scientific Background
Indoline and its derivatives are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indoline nitrogen atom allows for the modulation of the molecule's physicochemical and pharmacological properties. The introduction of a methylsulfonyl group at the N-1 position yields this compound, a versatile intermediate. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the indoline ring system and provide a handle for further chemical transformations.
The synthesis described herein is a classic example of nucleophilic substitution at a sulfonyl sulfur center. The lone pair of electrons on the secondary amine of the indoline nucleus acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Reaction Mechanism and Rationale
The N-sulfonylation of indoline proceeds via a well-established nucleophilic acyl substitution-like mechanism.
Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the indoline nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group.
Step 3: Deprotonation Triethylamine, a non-nucleophilic base, deprotonates the positively charged nitrogen atom, yielding the final product, this compound, and triethylammonium chloride as a byproduct.
The choice of dichloromethane as a solvent is based on its inertness under the reaction conditions and its ability to dissolve both the starting materials and the intermediate species. Running the initial phase of the reaction at a reduced temperature (0 °C) helps to control the exothermic nature of the reaction and minimize potential side reactions.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Indoline | Reagent | Sigma-Aldrich | 496-15-1 | Should be colorless or pale yellow. |
| Methanesulfonyl chloride | Reagent | Sigma-Aldrich | 124-63-0 | Highly corrosive and lachrymatory. |
| Triethylamine (Et3N) | Anhydrous | Sigma-Aldrich | 121-44-8 | Should be freshly distilled or from a new bottle. |
| Dichloromethane (CH2Cl2) | Anhydrous | Sigma-Aldrich | 75-09-2 | Use a dry, inert solvent. |
| Hydrochloric Acid (HCl) | 1 M aq. | Fisher Scientific | 7647-01-0 | For workup. |
| Saturated Sodium Bicarbonate (NaHCO3) | ACS | Fisher Scientific | 144-55-8 | For workup. |
| Brine (Saturated NaCl) | ACS | Fisher Scientific | 7647-14-5 | For workup. |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS | Fisher Scientific | 7487-88-9 | For drying. |
| Round-bottom flask | - | VWR | - | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | - | VWR | - | - |
| Ice bath | - | - | - | - |
| Separatory funnel | - | VWR | - | - |
| Rotary evaporator | - | Buchi | - | - |
Step-by-Step Synthesis Procedure
This procedure is based on established methods for N-sulfonylation of secondary amines.[1][2]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 eq). Dissolve the indoline in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine (Et3N) (1.2 eq) dropwise.
-
Addition of Sulfonylating Agent: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl).
-
Workup - Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO3) solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualization of the Experimental Workflow
Sources
Application Note & Protocol: High-Purity Isolation of 1-(Methylsulfonyl)indoline via Flash Column Chromatography
Introduction: The Importance of Purity for a Key Synthetic Intermediate
1-(Methylsulfonyl)indoline is a heterocyclic compound featuring an indoline core N-functionalized with a potent electron-withdrawing methylsulfonyl group. This structural motif makes it a valuable intermediate in medicinal chemistry and drug development, often serving as a precursor for more complex molecular architectures. In pharmaceutical research, the purity of such intermediates is paramount; trace impurities can lead to the formation of unwanted side products, complicate reaction kinetics, and introduce confounding variables in biological assays.
This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from solvent system development using Thin-Layer Chromatography (TLC) to the execution of the column separation and subsequent product isolation. This guide is designed for researchers and chemists who require a robust and reproducible method to obtain this intermediate with high purity (typically >98%).
Principle of the Method: Leveraging Polarity for Separation
The purification strategy hinges on the principles of normal-phase adsorption chromatography.[1] The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups.[2] The target molecule, this compound, is significantly more polar than its likely precursor, indoline, due to the electronegative oxygen atoms of the sulfonyl group.
The separation process unfolds as follows:
-
A crude mixture is loaded onto the silica gel column.
-
A non-polar mobile phase (the eluent) is passed through the column.
-
Compounds in the mixture partition between the stationary and mobile phases. Less polar impurities, such as residual indoline or non-polar by-products, have a weak affinity for the silica gel and are carried along with the mobile phase, eluting from the column first.[1]
-
The highly polar this compound adsorbs more strongly to the silica gel, retarding its movement down the column.[2]
-
By gradually increasing the polarity of the mobile phase (gradient elution), the affinity of the target compound for the mobile phase is increased, eventually allowing it to be eluted from the column as a purified fraction.[3]
Physicochemical Properties & Safety
A clear understanding of the target molecule's properties is essential for designing the purification strategy.
| Property | Value / Information | Source |
| Molecular Formula | C₉H₁₁NO₂S | [4] |
| Molecular Weight | 197.25 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Polarity | Moderately to highly polar due to the sulfonyl group | Structural Analysis |
| Solubility | Soluble in polar organic solvents (DCM, Ethyl Acetate, Acetone) | Inferred |
| Safety | Handle with standard laboratory precautions: wear gloves, safety glasses, and a lab coat. Perform all operations in a fume hood. | Standard Practice |
Part I: Preliminary Analysis & Method Development with TLC
Before committing to a large-scale column, a rapid and efficient solvent system must be developed using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.2-0.4 for this compound.[6] This Rƒ value ensures strong enough retention on the column for effective separation without requiring excessively large volumes of solvent for elution.
Protocol 4.1: TLC Solvent System Screening
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in dichloromethane (DCM). Also, prepare dilute solutions of the starting materials (e.g., indoline) if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and any standards onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-screened mobile phase. A good starting point for polar molecules is a mixture of a non-polar and a moderately polar solvent.[6]
-
Visualize: After development, visualize the spots under a UV lamp (254 nm), as indole derivatives are typically UV-active.[6] Circle the spots with a pencil.
-
Calculate Rƒ: Measure the distance traveled by the solvent front and the center of each spot. Calculate the Rƒ value: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize: Adjust the solvent ratio to achieve the target Rƒ. If the spot remains at the baseline, the eluent is not polar enough. If it shoots to the solvent front, the eluent is too polar.[7]
Table 4.2: Example TLC Optimization Data
| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Rƒ of Product | Rƒ of Impurity (e.g., Indoline) | Observations |
| 1 | 90:10 | 0.05 | 0.60 | Excellent separation, but product is too retained. |
| 2 | 70:30 | 0.28 | 0.85 | Optimal. Good separation and ideal product Rƒ. |
| 3 | 50:50 | 0.55 | 0.92 | Product moves too fast; poor separation from faster impurities. |
Part II: Detailed Protocol for Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials & Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) |
| Crude Sample | This compound (crude mixture) |
| Solvents | Hexane (or Petroleum Ether), Ethyl Acetate, Dichloromethane (DCM) - HPLC Grade |
| Apparatus | Glass chromatography column (~40 mm diameter), clamps, separatory funnel, collection tubes |
| Ancillaries | Cotton or glass wool, sand, TLC plates, rotary evaporator |
Workflow Diagram: Purification of this compound
Caption: Overall Purification Workflow
Step-by-Step Methodology
-
Column Preparation (Dry or Slurry Packing):
-
Securely clamp the column in a vertical position inside a fume hood.
-
Place a small plug of cotton or glass wool at the bottom outlet. Add a ~1 cm layer of sand.[6]
-
Slurry Method (Recommended): In a beaker, mix ~50-75 g of silica gel with hexane to form a free-flowing slurry. Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.[6]
-
Add another ~1 cm layer of sand on top of the settled silica bed to prevent disturbance.[6]
-
-
Sample Loading:
-
Dissolve the crude this compound (~1 g) in a minimal amount of DCM (e.g., 2-3 mL). Note: DCM is used for its high solvent power and volatility; however, the mobile phase can also be used if solubility is sufficient.
-
Drain the hexane in the column until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry. [6]
-
Carefully apply the dissolved sample solution evenly onto the top sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, again draining the solvent to the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, least polar mobile phase determined by TLC (e.g., 90:10 Hexane:Ethyl Acetate) to the top of the column.
-
Begin collecting fractions (e.g., 20 mL per test tube) immediately.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography). The solvent front should descend at a rate of approximately 2 inches per minute.
-
Gradually increase the polarity of the mobile phase (a "step gradient"). For example:
-
200 mL of 90:10 Hexane:EtOAc
-
400 mL of 80:20 Hexane:EtOAc
-
400 mL of 70:30 Hexane:EtOAc (the optimal Rƒ solvent)
-
200 mL of 60:40 Hexane:EtOAc (to elute any remaining product)
-
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC. Spot every second or third fraction on a single TLC plate.
-
Visualize the plate under UV light to identify which fractions contain the pure product (a single spot at the correct Rƒ).
-
Combine all fractions that contain only the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR or HPLC.
-
Troubleshooting Common Issues
Caption: Troubleshooting Guide
References
-
Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing). 8
-
Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. PubMed. Link
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies. Link
-
Mobile and Stationary Phases in Chromatography Explained. Pharma Now. Link
-
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] - PubChem. National Center for Biotechnology Information. Link
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Link
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Link
-
1-(methylsulfonyl)spiro[indoline-3,4'] (PHY0171236) - PhytoBank. PhytoBank. Link
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Link
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Link
-
1-Methylsulfonyl-2-(2-phenylethyl)indole - PubChem. National Center for Biotechnology Information. Link
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Link
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health (PMC). Link
-
This compound - PubChem. National Center for Biotechnology Information. Link
-
This compound - ChemicalBook. ChemicalBook. Link
- 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine].ChemRxiv.
-
(PDF) A convenient preparation of indoline. ResearchGate. Link
-
Isolation And Purification Of Substance By Column Chromatography | Request PDF. ResearchGate. Link
-
Technical Support Center: Purification of 1-Acetylindoline by Column Chromatography. Benchchem. Link
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Link
-
Synthesis of indolines. Organic Chemistry Portal. Link
-
(PDF) Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate. Link
-
How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. Link
-
1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKAT USA. Link
-
(PDF) Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ResearchGate. Link
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Institutes of Health (PMC). Link
-
Identification and synthesis of impurities formed during sertindole preparation. National Institutes of Health (PMC). Link
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Leveraging the 1-(Methylsulfonyl)indoline Scaffold in Kinase Inhibitor Assays: From Fragment Screening to Cellular Validation
An Application Note and Protocol Guide for Researchers
Abstract
Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology.[1][2][3] The development of potent and selective kinase inhibitors, however, is challenged by the highly conserved nature of the ATP-binding site across the human kinome.[4][5] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy to overcome this hurdle by identifying small, low-molecular-weight compounds that can be optimized into highly selective lead candidates.[6][7][8][9][10] This guide focuses on the 1-(methylsulfonyl)indoline moiety as a representative chemical scaffold, dissecting its potential and providing a comprehensive suite of protocols for its evaluation in kinase inhibitor assays. We will detail the journey from initial biochemical screening and hit validation to mechanism of action studies and final assessment in cell-based models, providing researchers with a robust framework for prosecuting fragment-derived kinase inhibitor programs.
Introduction: The Rationale for the this compound Scaffold
The design of effective kinase inhibitors often relies on the use of "privileged scaffolds"—core molecular structures that are known to bind to specific protein families.[11] The this compound scaffold is a compelling starting point for kinase inhibitor discovery for two primary reasons:
-
The Indoline Core: The indoline structure is a well-established pharmacophore found in numerous clinically approved kinase inhibitors, such as Sunitinib and Nintedanib.[1][11] Its rigid, bicyclic framework provides a solid anchor for positioning substituents to interact with key residues within the kinase ATP-binding pocket, often acting as an ATP mimetic.[2]
-
The Methylsulfonyl Group: This functional group offers significant advantages in drug design.[12] As a strong electron-withdrawing group and a potent hydrogen bond acceptor, the sulfonyl moiety can form critical interactions with the hinge region of the kinase.[13][14][15] Furthermore, it can enhance metabolic stability and improve physicochemical properties like solubility.[13][16] The sulfonyl group can also be modified into reactive electrophiles, such as sulfonyl fluorides, to create covalent inhibitors that target conserved lysine residues, offering a path to increased potency and duration of action.[17][18][19]
By combining these two components, the this compound fragment represents a high-potential starting point for an FBDD campaign.
The Kinase Inhibitor Discovery Workflow
The process of identifying and validating a kinase inhibitor derived from a fragment is a multi-stage funnel. It begins with broad biochemical screening to identify initial hits, proceeds through potency and mechanism-of-action studies, and culminates in cellular assays to confirm target engagement and functional effects in a physiological context.
Figure 1: A generalized workflow for kinase inhibitor discovery, starting from a fragment screen and progressing through biochemical and cellular validation stages.
Part 1: Primary Biochemical Screening and Hit Identification
The first step is to determine if the core scaffold has any inhibitory activity against the kinase of interest. This is typically done in a high-throughput biochemical assay that measures the enzyme's ability to phosphorylate a substrate.
Causality Behind Experimental Choice: We select a luminescence-based assay like ADP-Glo™ for its high sensitivity, broad applicability to nearly all kinases, and resistance to interference from colored or fluorescent compounds.[20][21] The assay directly measures the production of ADP, a universal product of the kinase reaction, providing a robust and reliable readout.
Protocol 1: Primary Screening with the ADP-Glo™ Kinase Assay
This protocol is designed to screen this compound or its early derivatives at a single, high concentration (e.g., 10-50 µM) to identify initial "hits."
Materials:
-
Purified, active kinase of interest
-
Kinase-specific peptide substrate
-
Ultra-Pure ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound derivative) dissolved in 100% DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-based luminometer
Procedure:
-
Compound Plating: Dispense 100 nL of the test compound stock solution into the appropriate wells of the 384-well plate. For controls, dispense 100 nL of 100% DMSO (0% inhibition control) or a known inhibitor (100% inhibition control).
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate master mix in kinase buffer. Add 5 µL of this mix to each well.
-
Initiate Kinase Reaction: Prepare a 2X ATP solution in kinase buffer. To start the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL. Note: The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[22]
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_100%_inhibition) / (Lumi_0%_inhibition - Lumi_100%_inhibition))
A "hit" is typically defined as a compound that meets a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
Part 2: Hit Validation and Mechanism of Action (MoA)
Once a hit is identified, the next steps are to confirm its activity, determine its potency (IC₅₀), and understand how it inhibits the kinase.
Figure 2: Schematic of an ATP-competitive inhibitor, derived from the indoline-sulfonyl scaffold, occupying the kinase active site.
Protocol 2: IC₅₀ Determination
This protocol measures the concentration of inhibitor required to reduce kinase activity by 50%.
Procedure:
-
Prepare a serial dilution of the hit compound in DMSO (e.g., 10-point, 3-fold dilution series).
-
Follow the steps outlined in Protocol 1 , but instead of a single concentration, plate the full dilution series of the compound.
-
Calculate % Inhibition for each concentration point.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.
Protocol 3: ATP Competition Assay
This is a critical experiment to determine if the compound inhibits the kinase by competing with ATP. An ATP-competitive inhibitor's apparent IC₅₀ will increase as the concentration of ATP in the assay increases.[22][23]
Procedure:
-
Perform the IC₅₀ determination assay (Protocol 2 ) under at least two different ATP concentrations:
-
Low ATP: At or below the Kₘ value for ATP (e.g., 10 µM).
-
High ATP: Significantly above the Kₘ value (e.g., 1 mM), mimicking physiological concentrations.[5]
-
-
Determine the IC₅₀ value at each ATP concentration.
Interpreting the Results:
-
ATP-Competitive: A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value at the high ATP concentration indicates the compound is competing with ATP for the binding site.[24]
-
Non-ATP-Competitive: If the IC₅₀ value remains relatively unchanged, the inhibitor likely binds to an allosteric site and is not ATP-competitive.[4][25][26]
Data Presentation: Structure-Activity Relationship (SAR)
As medicinal chemistry efforts generate derivatives of the initial hit, their potency is systematically measured. This data is compiled to understand the structure-activity relationship (SAR).
Table 1: Hypothetical SAR Data for this compound Derivatives Against Kinase X
| Compound ID | R¹ Group | R² Group | IC₅₀ (nM) at Kₘ ATP | IC₅₀ (nM) at 1 mM ATP | Fold Shift (MoA) |
| Frag-01 | H | H | 15,200 | >50,000 | >3.3 (ATP-Comp.) |
| Deriv-02 | 4-F-Phenyl | H | 850 | 11,500 | 13.5 (ATP-Comp.) |
| Deriv-03 | 4-Cl-Phenyl | H | 430 | 6,100 | 14.2 (ATP-Comp.) |
| Deriv-04 | 4-F-Phenyl | 5-Cl | 95 | 1,850 | 19.5 (ATP-Comp.) |
| Deriv-05 | 4-F-Phenyl | 5-Me | 120 | 2,100 | 17.5 (ATP-Comp.) |
This is example data. Actual results will vary.
Part 3: Cellular Assays for Physiological Relevance
A potent biochemical inhibitor must also be effective in a cellular environment. Cellular assays are essential to confirm that the compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations (~1-10 mM), and produce a desired biological effect.[27][28]
Protocol 4: Cellular Target Engagement with NanoBRET™ Assay
This assay measures the binding of a compound to its target kinase within living cells.[27] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same site. An effective inhibitor will displace the tracer, leading to a loss of BRET signal.
Materials:
-
Cells engineered to express the kinase-NanoLuc® fusion protein.
-
NanoBRET™ Tracer specific for the kinase family.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well cell culture plates.
-
Test compound dilutions.
Procedure:
-
Cell Plating: Seed the engineered cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with the serial dilution of the test compound and incubate for 2 hours.
-
Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the cells.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.
Protocol 5: Cellular Proliferation/Viability Assay
This assay determines the functional consequence of kinase inhibition, such as the inhibition of cancer cell growth. For many oncogenic kinases, specific cell lines are dependent on the kinase's activity for survival and proliferation (e.g., Ba/F3 cell lines engineered with a specific kinase).[29]
Procedure:
-
Cell Seeding: Seed the kinase-dependent cancer cell line into a 96-well plate.
-
Compound Addition: Add a serial dilution of the test compound to the wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) that measures cellular ATP levels as an indicator of cell health.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Plot the signal versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
The this compound scaffold serves as an excellent model for illustrating the modern kinase inhibitor discovery process. By systematically applying a suite of robust biochemical and cellular assays, researchers can progress from a simple, low-affinity fragment to a validated, cell-active lead compound. The protocols and logical framework presented here provide a self-validating system, from confirming the mechanism of action through ATP competition to verifying on-target effects in live cells. This comprehensive approach ensures that resources are focused on compounds with the highest potential for therapeutic success.
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Papaleo, E. et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances. Available at: [Link]
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Schwartz, P. A. et al. (2009). Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. Biochemical Pharmacology. Available at: [Link]
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Prakash, C. R. & Raja, S. (2012). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Ingenta Connect. Available at: [Link]
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Prakash, C. R. & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. PubMed. Available at: [Link]
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Miller, R. M. et al. (2017). Electrophilic fragment-based design of reversible covalent kinase inhibitors. Journal of the American Chemical Society. Available at: [Link]
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Friedrich, L. et al. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Molecules. Available at: [Link]
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Peng, C. et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
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Anonymous. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Anonymous. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
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Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]
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Zhao, Q. et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. ResearchGate. Available at: [Link]
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Murray, C. W. et al. (2016). New Screening Approaches for Kinases. Royal Society of Chemistry. Available at: [Link]
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Parker, C. G. et al. (2020). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. National Institutes of Health. Available at: [Link]
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Zhao, Q. et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. Available at: [Link]
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Garrido-S 冖nchez, L. et al. (2022). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science. Available at: [Link]
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Zhao, Q. et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship, University of California. Available at: [Link]
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Yacovan, A. et al. (2012). 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Khan, S. et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. Available at: [Link]
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Protocol for antibacterial testing of 1-(Methylsulfonyl)indoline analogs
Topic: Protocol for Antibacterial Testing of 1-(Methylsulfonyl)indoline Analogs
Audience: Researchers, scientists, and drug development professionals.
A Strategic Protocol for Evaluating the Antibacterial Potential of Novel this compound Analogs
Introduction The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique scaffolds and mechanisms of action. The this compound core represents a promising starting point for such discovery. This scaffold strategically combines two moieties with established biological relevance: the indole nucleus, a privileged structure in medicinal chemistry known for its presence in compounds with broad-spectrum antimicrobial activities, and the sulfonyl group, which is the cornerstone of the classic sulfonamide antibiotics.[1][2][3] Sulfonamides function as bacteriostatic agents by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5][6] This pathway is absent in humans, who acquire folate from their diet, providing a basis for selective toxicity.[7]
This guide provides a comprehensive, field-tested protocol for the systematic evaluation of this compound analogs. It is designed not as a rigid template, but as a strategic workflow, explaining the causality behind each step to ensure robust, reproducible, and meaningful data generation for drug development programs.
Section 1: Foundational Principles & Strategic Rationale
The primary goal of this protocol is to determine not only if a compound has activity (inhibition) but also how it achieves that effect (cidal vs. static) and whether it is selectively toxic to the pathogen.
-
Bacteriostatic vs. Bactericidal Activity: A bacteriostatic agent, like most sulfonamides, prevents the growth and replication of bacteria, relying on the host's immune system to clear the infection.[5][6] A bactericidal agent directly kills the bacteria. This distinction is critical for therapeutic applications, especially in immunocompromised patients. Our protocol is designed to differentiate between these two modes of action by sequentially determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[8]
-
The Importance of a Testing Cascade: A tiered approach is essential for efficiently screening a library of novel analogs. We begin with a broad primary screen (MIC determination) to identify active compounds, followed by more intensive secondary characterization (MBC and cytotoxicity) for the most promising hits. This conserves resources and focuses efforts on candidates with the highest potential.
Section 2: Pre-Assay & Compound Management
Meticulous preparation is the bedrock of reliable antimicrobial susceptibility testing (AST). Errors in this stage will propagate through all subsequent experiments.
2.1. Compound Solubilization and Stock Preparation The physicochemical properties of novel analogs can be unpredictable. Establishing a reliable solubilization method is a critical first step.
-
Rationale: The chosen solvent must dissolve the compound completely and be non-toxic to the test bacteria at the final concentration used in the assay. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay should ideally not exceed 1-2% to avoid confounding effects on bacterial growth or membrane integrity.
-
Protocol:
-
Prepare a high-concentration primary stock solution (e.g., 10-20 mg/mL or 10-50 mM) of each this compound analog in 100% DMSO.
-
Ensure complete dissolution using vortexing or brief sonication.
-
Aliquot the stock solutions into small volumes in sterile microfuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Always include a "vehicle control" (DMSO at the highest concentration used) in all assays to validate that the solvent has no independent antibacterial effect.
-
2.2. Selection of Bacterial Strains and Growth Media The choice of bacteria is dictated by the therapeutic goal. It is crucial to test against a standardized panel that includes both reference strains and clinically relevant resistant phenotypes.
-
Rationale: Standardized reference strains (e.g., from the American Type Culture Collection, ATCC) ensure reproducibility and allow for comparison of data across different studies.[9] Testing against resistant strains (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is essential to determine the compound's potential to overcome existing resistance mechanisms.[10]
-
Recommended Bacterial Panel:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), MRSA (e.g., ATCC BAA-1556)[9], Enterococcus faecalis (ATCC 29212).
-
Gram-negative: Escherichia coli (ATCC 25922), Klebsiella pneumoniae (ATCC 700603), Pseudomonas aeruginosa (ATCC 27853).
-
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the gold-standard medium for routine susceptibility testing of non-fastidious aerobic bacteria as specified by the Clinical and Laboratory Standards Institute (CLSI).[11][12] Its composition is well-defined and contains low levels of folate precursors (thymidine), which is critical for testing sulfonamide-like compounds that interfere with folate synthesis.[13]
Section 3: Primary Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the fundamental measure of a compound's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] We will use the broth microdilution method, which is a standardized, scalable, and resource-efficient technique.[14][15]
Protocol 3.1: Broth Microdilution Method
-
Principle: A standardized bacterial inoculum is added to wells of a 96-well microtiter plate containing serial two-fold dilutions of the test compound. Growth is assessed by visual inspection for turbidity after a defined incubation period.[16] This method is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17]
-
Materials & Reagents:
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates.
-
Prepared stock solutions of this compound analogs.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Overnight cultures of test bacteria.
-
0.5 McFarland turbidity standard.
-
Sterile saline or PBS.
-
Positive control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole).
-
Multichannel pipette.
-
-
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.[18]
-
Plate Setup: Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the 2x final starting concentration of the test compound (prepared in CAMHB from the DMSO stock) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient from column 1 to 10.[19]
-
Controls:
-
Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound.
-
-
Inoculation: Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to all wells from column 1 to 11. Do not add bacteria to column 12. The final volume in each well is 200 µL.
-
Incubation: Seal the plate with a breathable film or place it in a humidified container and incubate at 35 ± 2°C for 16-20 hours.[15]
-
Reading Results: After incubation, examine the plate from the bottom using a viewing apparatus. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear for the assay to be valid.[11]
-
Table 1: Example Data Presentation for MIC Screening
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (ATCC BAA-1556) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
|---|---|---|---|---|
| Analog-01 | 4 | 4 | 64 | >128 |
| Analog-02 | 8 | 16 | >128 | >128 |
| Analog-03 | >128 | >128 | >128 | >128 |
| Ciprofloxacin | 0.25 | 0.5 | 0.015 | 0.5 |
Section 4: Advanced Characterization: Minimum Bactericidal Concentration (MBC) Determination
Once the MIC is known, the MBC test is performed to determine if the compound is bactericidal. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[8][20]
Protocol 4.1: MBC Determination via Subculture
-
Principle: Following a standard MIC assay, a small aliquot from each well that shows no visible growth is plated onto antibiotic-free agar. The absence of colony growth on the agar indicates that the bacteria in the corresponding well were killed, not just inhibited.[21]
-
Step-by-Step Procedure:
-
Use the 96-well plate from the completed MIC assay (Protocol 3.1).
-
Select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations for each active compound. Also include the growth control well from before incubation (as a baseline count) and after incubation.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw 10-100 µL from each well and plate it onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8] An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[21]
-
Table 2: Example Data Presentation for MIC, MBC, and Bactericidal Activity
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | S. aureus (ATCC 29213) MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| Analog-01 | 4 | 8 | 2 | Bactericidal |
| Analog-04 | 2 | 32 | 16 | Bacteriostatic |
| Vancomycin | 1 | 2 | 2 | Bactericidal |
Section 5: Assessing Selectivity: In Vitro Cytotoxicity Testing
A promising antibacterial agent must be significantly more toxic to bacterial cells than to mammalian cells. A preliminary assessment of cytotoxicity is a mandatory step before any further development.[22]
Protocol 5.1: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[23] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[23]
-
Materials & Reagents:
-
Mammalian cell line (e.g., HEK293, HepG2, or Vero).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well flat-bottom tissue culture plates.
-
Test compounds and a positive control (e.g., Doxorubicin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the wells. Include untreated cells (negative control) and a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently.[23]
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Section 6: Data Analysis and Interpretation
The ultimate goal is to identify compounds with high potency against bacteria and low toxicity to host cells. This is quantified by the Selectivity Index (SI).
Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value indicates greater selectivity for the bacterial target. A compound with an SI > 10 is generally considered a promising candidate for further investigation.
Table 3: Example Data Summary and Selectivity Index Calculation
| Compound ID | S. aureus MIC (µg/mL) | HEK293 IC₅₀ (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| Analog-01 | 4 | 150 | 37.5 |
| Analog-02 | 8 | 95 | 11.9 |
| Ciprofloxacin | 0.25 | >100 | >400 |
Section 7: Visualization of Workflows and Mechanisms
Visual diagrams provide a clear and concise overview of the experimental processes and underlying scientific principles.
Caption: High-level workflow for antibacterial evaluation of novel analogs.
Caption: Workflow for the Broth Microdilution MIC assay.
Caption: Hypothesized mechanism of action via folate pathway inhibition.
References
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Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]
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Ansari, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. [Link]
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Khan, I., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. [Link]
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ACS Publications. (2023). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry. [Link]
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Macia, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
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Introduction: The Imperative of Rigorous Controls in Modern Drug Discovery
An Application Guide to 1-(Methylsulfonyl)indoline as a Negative Control in Drug Discovery
In the intricate process of drug discovery, the identification of a potent "hit" compound is only the beginning. True scientific rigor and the ultimate success of a research program depend on unequivocally demonstrating that the observed biological activity is specific to the candidate molecule and not an artifact of the experimental system or a general property of its chemical scaffold. This is where the strategic use of control compounds becomes indispensable. A well-designed negative control, which is structurally related to the active compound but devoid of its specific biological activity, serves as a critical tool to validate experimental findings, rule out off-target effects, and ensure that the investment in a particular chemical series is scientifically sound.[1][2]
The N-sulfonylated indole and indoline scaffolds have emerged as privileged structures in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] As researchers increasingly explore this chemical space, the need for a standardized, inert control compound has become paramount. This guide establishes this compound as an ideal negative control for research programs focused on N-sulfonylated indole and indoline derivatives. It possesses the core sulfonyl-indoline backbone but lacks the additional functional groups typically required for specific, high-affinity interactions with biological targets. Its use allows researchers to dissect the structure-activity relationship (SAR) of their compounds with higher confidence, ensuring that the observed effects are attributable to specific modifications rather than the scaffold itself.
This document provides a comprehensive rationale for the use of this compound, its key physicochemical properties, and detailed protocols for its application in common preclinical assays.
Section 1: Rationale for Use as a Negative Control
The selection of an appropriate negative control is a critical decision in experimental design. This compound is proposed as an optimal choice for studies involving substituted N-sulfonylated indolines for the following reasons:
-
Structural Analogy: It contains the fundamental this compound framework common to many biologically active molecules under investigation. This structural similarity ensures that it shares comparable baseline physicochemical properties (e.g., solubility, general shape) with the active test compounds, making it a more relevant control than the vehicle (e.g., DMSO) alone.
-
Predicted Biological Inertness: The biological activity of more complex N-sulfonylated indoline derivatives often arises from specific substituents on the indoline ring system that engage in precise interactions (e.g., hydrogen bonds, hydrophobic interactions) with a target protein. This compound, lacking these substituents, is not expected to form these critical interactions and should therefore be biologically inert against the specific target of interest.
-
Assay Validation: Its inclusion helps to confirm that the assay is performing as expected. Any significant biological response from this compound could signal potential issues such as non-specific assay interference, contamination, or unexpected scaffold-related bioactivity that would warrant further investigation.[1]
Caption: Logical relationship between an active compound and the control.
Section 2: Physicochemical Properties and Preparation
Proper handling and preparation of compounds are crucial for reproducible results. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁NO₂S | PubChem[6][7] |
| Molecular Weight | 197.25 g/mol | PubChem[7] |
| Appearance | Solid (typical) | General Knowledge |
| Solubility | Soluble in DMSO, Methanol | General Knowledge |
| PubChem CID | 639972 | PubChem[6] |
Protocol for Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh a precise amount of this compound (e.g., 1.97 mg).
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). For 1.97 mg of a 197.25 g/mol compound, add 1 mL of DMSO for a 10 mM stock.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Section 3: Application Protocols
This compound should be included in parallel with test compounds, a positive control, and a vehicle control in all relevant assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to assess a compound's ability to inhibit a specific protein kinase by measuring ATP consumption.[8]
Caption: Workflow for an in vitro luminescence-based kinase assay.
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound and this compound from the 10 mM DMSO stock. A typical starting concentration for screening is 10 µM. Also prepare dilutions of a known inhibitor as a positive control (e.g., Staurosporine) and a DMSO-only vehicle control.[8]
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Add 2 µL of kinase enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the kinase substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data relative to the positive (100% inhibition) and vehicle (0% inhibition) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Expected Results:
| Compound | Target Kinase IC50 | Interpretation |
| Test Compound | 50 nM | Potent inhibitor of the target kinase. |
| This compound | > 10,000 nM | No significant inhibition; validates that the core scaffold is inert. |
| Staurosporine (Positive Control) | 15 nM | Assay is performing correctly. |
Cell-Based Signaling Pathway Reporter Assay
This protocol assesses how a compound affects a specific cellular signaling pathway using a reporter gene (e.g., luciferase) under the control of a pathway-responsive promoter.[9][10]
Caption: Workflow for a cell-based reporter gene assay.
Detailed Protocol:
-
Cell Culture: Seed a stable cell line containing the reporter construct into a white, clear-bottom 96-well plate at an appropriate density. Allow cells to attach for 18-24 hours.
-
Compound Treatment:
-
Remove the culture medium.
-
Add fresh medium containing the final desired concentrations of the test compound, this compound, vehicle control, and a known pathway modulator (positive control).
-
-
Incubation: Incubate the plate for a duration optimized for the specific pathway and reporter (typically 6-24 hours).
-
Lysis and Detection:
-
Remove the medium and gently wash the cells with PBS.
-
Add a passive lysis buffer and incubate according to the manufacturer's instructions.
-
Add the luciferase assay reagent to the lysate.
-
-
Data Analysis:
-
Immediately measure luminescence on a plate reader.
-
The signal from this compound-treated cells should be statistically indistinguishable from the vehicle-treated cells. The signal from the test compound is compared to these baseline controls to determine if it activates or inhibits the pathway.
-
In Vivo Pilot Study for Tolerability and Efficacy
Before committing to large-scale animal efficacy studies, a pilot study is essential to assess the tolerability of the compound and its vehicle.[11][12][13] Using this compound as a control helps determine if any adverse effects are due to the core scaffold.
Experimental Design:
-
Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Group 2: this compound (e.g., 50 mg/kg, administered in vehicle)
-
Group 3: Test Compound (e.g., 50 mg/kg, administered in vehicle)
Detailed Protocol:
-
Animal Acclimation: Acclimate the chosen animal model (e.g., mice) for at least one week.
-
Dosing: Administer the compounds to their respective groups via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Pharmacokinetics (Optional): Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) to determine the plasma exposure of the compounds.
-
Efficacy Readout (if applicable): In a tumor xenograft model, measure tumor volume two to three times per week.[14]
-
Data Analysis: Compare the body weight changes and clinical observations between the three groups. The this compound group should not show significant toxicity compared to the vehicle group. If both the test compound and the control compound show toxicity, it may suggest a scaffold-related issue.
Section 4: Data Interpretation and Troubleshooting
-
Ideal Outcome: In all assays, this compound produces a response that is statistically identical to the vehicle control. This result provides strong evidence that the biological activity observed with the lead test compound is due to its unique structural features, validating the SAR hypothesis.
-
Unexpected Activity from Control: If this compound shows significant activity, it is a critical finding that requires investigation:
-
Confirm Compound Identity and Purity: Use analytical methods (LC-MS, NMR) to ensure the compound is correct and free of active contaminants.
-
Evaluate for Assay Interference: The compound may be interfering with the assay technology itself (e.g., quenching luminescence, auto-fluorescence). Run appropriate counter-screens.
-
Consider Scaffold Bioactivity: The result may indicate that the this compound scaffold itself possesses inherent biological activity. This is a crucial piece of information for the drug discovery program and may require re-evaluation of the entire chemical series.
-
Conclusion
The disciplined use of structurally relevant negative controls is a cornerstone of high-quality, reproducible science in drug discovery. This compound serves as an excellent negative control for research programs investigating N-sulfonylated indole and indoline derivatives. By incorporating this compound into in vitro and in vivo experimental workflows, researchers can more confidently validate their screening hits, elucidate structure-activity relationships, and make more informed decisions about which candidate molecules to advance, ultimately saving time and resources while enhancing the scientific integrity of their findings.
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Cell-based assays for 1-(Methylsulfonyl)indoline cytotoxicity
Application Note & Protocols
Topic: A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of 1-(Methylsulfonyl)indoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Defining the Cytotoxic Profile of this compound
This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous biologically active molecules.[1] Derivatives, particularly indoline-sulfonamides, have been investigated for various therapeutic applications, including as antitubulin agents and kinase inhibitors, which can disrupt cell cycle progression and induce cell death.[2][3][4]
Given the potential for potent biological activity, a thorough assessment of the cytotoxic effects of novel compounds like this compound is a critical step in preclinical development.[5] Cytotoxicity is not a monolithic event; it encompasses a range of cellular responses, from a reduction in metabolic activity to programmed cell death (apoptosis) or uncontrolled membrane rupture (necrosis).[6] Therefore, relying on a single assay can provide an incomplete or even misleading picture of a compound's mechanism of action.
This guide, authored from the perspective of a Senior Application Scientist, presents a robust, multi-assay strategy to comprehensively profile the cytotoxicity of this compound. We will move beyond simple viability metrics to dissect the specific cellular mechanisms of toxicity. This is achieved by systematically evaluating three core pillars of cell health: metabolic activity, plasma membrane integrity, and the activation of apoptotic pathways.
Guiding Principle: The Cytotoxicity Triad
Caption: The Cytotoxicity Triad illustrates the three core pillars of cell health assessment.
Section 1: Assessment of Metabolic Activity via MTT Assay
Principle & Rationale
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[7] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are primarily active in living, metabolically competent cells.[8] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][8] The amount of formazan produced, quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[9] This assay is an excellent first-pass screen to determine if this compound has cytostatic (inhibits proliferation) or cytotoxic (induces death) effects at various concentrations.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well flat-bottom plate.
-
Include wells with medium only to serve as a background control.[9]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of desired concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.
-
Include "vehicle control" wells treated with the same concentration of solvent (e.g., DMSO) used for the highest compound concentration.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS).[8][9] This solution should be filter-sterilized and protected from light.[7]
-
After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[9]
-
Return the plate to the 37°C incubator for 3-4 hours. During this time, visible purple formazan crystals will form in viable cells.
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[8]
-
Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[8]
-
Data Analysis & Interpretation
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
Formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
-
Interpretation: Plotting % Viability against the log of the compound concentration allows for the determination of the IC₅₀ (half-maximal inhibitory concentration), which is a key measure of the compound's potency.
Section 2: Assessment of Membrane Integrity via LDH Release Assay
Principle & Rationale
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is present in most cell types.[10] When the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium.[10][11] The assay uses an enzymatic reaction where the released LDH oxidizes lactate to pyruvate; this reaction is coupled to the reduction of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[11][12] This assay directly measures cell death due to membrane lysis and is an excellent counterpoint to the metabolic data from the MTT assay.
Detailed Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in the MTT protocol (Section 1, Steps 1 & 2) to seed and treat cells in a 96-well plate.
-
Crucially, set up additional control wells:
-
Spontaneous Release Control: Untreated cells to measure baseline LDH release.
-
Maximum Release Control: Untreated cells that will be lysed with a provided lysis buffer 45 minutes before the end of the experiment. This determines the maximum possible LDH release.[13]
-
Vehicle Control: Cells treated with the compound's solvent.
-
Medium Background Control: Wells with culture medium but no cells.[11]
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Avoid disturbing the cell layer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution).[13]
-
Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
-
Measurement:
Data Analysis & Interpretation
The percentage of cytotoxicity is calculated by normalizing the LDH release from treated cells to the spontaneous and maximum release controls.
-
Formula: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100
-
Interpretation: A dose-dependent increase in % cytotoxicity indicates that this compound causes cell membrane damage. Comparing this data with the MTT results can differentiate between necrosis and apoptosis (see Section 4).
Section 3: Assessment of Apoptosis via Caspase-3/7 Activity Assay
Principle & Rationale
Apoptosis, or programmed cell death, is a tightly regulated process that is critical for normal tissue homeostasis.[14] A key event in the execution phase of apoptosis is the activation of a family of proteases called caspases.[15] Caspase-3 and Caspase-7 are the primary executioner caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[14][16] This assay utilizes a proluminescent or profluorescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition site for Caspase-3 and -7.[15][17] When activated caspases in the cell lysate cleave this substrate, a light-emitting or fluorescent molecule is released. The resulting signal is directly proportional to the level of caspase activity and serves as a specific and sensitive marker for apoptosis.[17]
Detailed Protocol: Caspase-3/7 Assay (Luminescent "Add-Mix-Measure" Format)
-
Cell Seeding and Treatment:
-
Seed and treat cells in a white, opaque 96-well plate (for luminescence assays) as described previously (Section 1, Steps 1 & 2). White plates maximize the luminescent signal.
-
Include vehicle control and untreated control wells.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which typically involves reconstituting a lyophilized substrate with a buffer.[16] Allow the reagent to equilibrate to room temperature before use.[16]
-
Remove the assay plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. The reagent contains detergents that lyse the cells, releasing the caspases.[17]
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on an orbital shaker at a low speed for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis & Interpretation
Caspase activity is typically expressed as a fold change relative to the vehicle control.
-
Formula: Fold Change in Activity = (Luminescence_Sample) / (Luminescence_VehicleControl)
-
Interpretation: A significant, dose-dependent increase in the fold change indicates that this compound induces apoptosis through the activation of executioner caspases.
Overall Experimental Workflow & Data Synthesis
A successful cytotoxicity assessment relies on a logical workflow and the ability to synthesize data from multiple assays.
Caption: High-level workflow for the multi-assay cytotoxicity assessment.
Synthesizing Results for Mechanistic Insights
By combining the data, a clear picture of the cytotoxic mechanism emerges. The following table provides a guide to interpreting potential outcomes.
| MTT Result (Viability) | LDH Result (% Cytotoxicity) | Caspase-3/7 Result (Fold Change) | Likely Mechanism of Action |
| ↓ Decreased | ~ No Change | ~ No Change | Cytostatic Effect: The compound inhibits cell proliferation or metabolic activity without killing the cells within the timeframe. |
| ↓ Decreased | ↑ Increased | ↑ Increased | Apoptosis: The compound triggers programmed cell death, leading to secondary loss of membrane integrity. |
| ↓ Decreased | ↑ Increased | ~ No Change | Necrosis: The compound causes direct damage to the cell membrane, leading to rapid lysis and cell death. |
| ↓ Decreased | ~ No Change | ↑ Increased | Early Apoptosis: The apoptotic cascade has been initiated, but the cells have not yet lost membrane integrity. |
Materials and Reagents
-
Selected mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well plates (clear, flat-bottom for MTT/LDH; opaque, white for Caspase)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
Commercial LDH Cytotoxicity Assay Kit
-
Commercial Caspase-3/7 Luminescent Assay Kit (e.g., Caspase-Glo® 3/7)
-
Multichannel pipettes, sterile tips
-
Microplate reader (with absorbance and luminescence capabilities)
-
Humidified 37°C, 5% CO₂ incubator
References
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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TRB Chemedica. (n.d.). 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. Retrieved from [Link]
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Chang, J. Y., et al. (2007). A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1 H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. Molecular Pharmacology. Retrieved from [Link]
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Yacovan, A., et al. (2012). 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Application & Protocol Guide: Characterizing 1-(Methylsulfonyl)indoline as a Novel Bacterial Topoisomerase Inhibitor
Abstract: The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents acting on validated targets. Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, remain crucial targets for antibiotic development.[1][2] The indoline chemical scaffold is recognized as a "privileged" structure in medicinal chemistry, known for its versatility and presence in numerous bioactive compounds.[3][4] This guide provides a comprehensive framework for the initial characterization of a novel indoline-based compound, 1-(Methylsulfonyl)indoline, as a potential inhibitor of bacterial topoisomerases. We present a logical workflow, from primary biochemical screening and mechanistic assays to whole-cell antibacterial evaluation, complete with detailed, field-tested protocols. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate new chemical entities in the antibacterial space.
Section 1: Foundational Concepts - The Molecular Targets
Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that manage the topological state of DNA, making them ideal targets for antimicrobial agents.[5][6] Both are heterotetrameric enzymes (A₂B₂) that catalyze the passage of a double-stranded DNA segment through a transient, enzyme-mediated double-stranded break in another segment.[1][7]
-
DNA Gyrase (GyrA₂GyrB₂): Unique to bacteria, DNA gyrase's primary role is to introduce negative supercoils into DNA, an ATP-dependent process crucial for compacting the bacterial chromosome and facilitating DNA replication.[8][9]
-
Topoisomerase IV (ParC₂ParE₂): The principal function of topoisomerase IV is to decatenate, or unlink, newly replicated daughter chromosomes, a critical step for chromosome segregation during cell division.[6][9]
Inhibitors can act via two main mechanisms: catalytic inhibition, which prevents the enzyme from completing its cycle, or poisoning, which stabilizes the enzyme-DNA "cleavage complex," leading to lethal double-stranded DNA breaks.[2][9] Fluoroquinolones, a major class of topoisomerase inhibitors, act as poisons.[7] The goal of this guide is to determine if and how this compound affects these enzymes.
Figure 1: Simplified catalytic cycle of bacterial type IIA topoisomerases and points of inhibitor intervention.
Section 2: The Compound - this compound
The indoline scaffold is a versatile core in drug discovery, and the addition of a methylsulfonyl group introduces a potent hydrogen bond acceptor and can influence solubility and metabolic stability.[10][11] Before commencing biological assays, proper preparation of the test compound is critical.
Protocol 2.1: Preparation of Compound Stock Solution
-
Objective: To prepare a high-concentration, sterile stock solution of this compound for serial dilutions.
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO, sterile), sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or ~30-50 mM, depending on molecular weight). Ensure complete dissolution using gentle vortexing.
-
Causality Note: DMSO is a common solvent for organic molecules, but its concentration in the final assay must be controlled, typically ≤1%, as it can inhibit enzyme activity and bacterial growth at higher concentrations.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C until use.
-
Section 3: Experimental Workflow for Inhibitor Characterization
A tiered approach is recommended, starting with broad biochemical screening against the purified enzymes, followed by mechanistic studies and finally, evaluation of whole-cell activity.
Figure 2: High-level workflow for characterizing a novel bacterial topoisomerase inhibitor.
Primary Biochemical Screening: Catalytic Inhibition
These assays determine if this compound can inhibit the primary catalytic functions of DNA gyrase and topoisomerase IV. The output is typically an IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol 3.1.1: DNA Gyrase Supercoiling Assay [8]
-
Principle: Active DNA gyrase converts relaxed plasmid DNA into its negatively supercoiled form in the presence of ATP. The different topological forms (supercoiled, relaxed, nicked) can be separated by agarose gel electrophoresis. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
-
Materials:
-
Purified E. coli DNA Gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA (~0.5 µ g/reaction )
-
5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
This compound stock solution and DMSO for controls.
-
Stop Solution/Loading Dye (e.g., GSTEB: 40% Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
-
Procedure:
-
On ice, prepare a master mix containing assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound (typically a 2-fold serial dilution) or DMSO (for no-inhibitor control) to the tubes. The final DMSO concentration should be constant across all tubes.
-
Include a "no enzyme" control tube containing dilution buffer instead of gyrase.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme (e.g., 1 Unit, the amount required to fully supercoil the DNA substrate in the given time).
-
Incubate at 37°C for 30-60 minutes.[12]
-
Terminate the reaction by adding stop solution/loading dye, followed by extraction with chloroform/isoamyl alcohol to remove the protein.
-
Load the aqueous phase onto a 1% agarose gel and perform electrophoresis at ~90V for 90 minutes.
-
Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe), destain, and visualize under UV light.
-
-
Data Analysis: Quantify the band intensities for supercoiled and relaxed DNA. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3.1.2: Topoisomerase IV Decatenation Assay [13][14]
-
Principle: Topoisomerase IV separates catenated (interlinked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles. In an agarose gel, the large kDNA network remains in the loading well, while the released minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of released minicircles.
-
Materials:
-
Purified S. aureus or E. coli Topoisomerase IV (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA) (~200 ng/reaction)
-
5X Topo IV Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 1.75 M potassium glutamate, 25 mM MgCl₂, 25 mM DTT, 7.5 mM ATP, 250 µg/mL albumin)[13]
-
Inhibitor, controls, and stop solution as described in Protocol 3.1.1.
-
-
Procedure:
-
The setup is analogous to the gyrase assay. On ice, prepare a master mix with assay buffer, kDNA, and water.
-
Aliquot the mix and add serial dilutions of this compound or DMSO vehicle control.
-
Include a "no enzyme" control.
-
Initiate the reaction by adding Topoisomerase IV enzyme.
-
Incubate at 37°C for 30 minutes.[13]
-
Stop the reaction and process the samples as described for the gyrase assay (Protocol 3.1.1, steps 7-9).
-
-
Data Analysis: Quantify the intensity of the released minicircle DNA bands. Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.
| Parameter | DNA Gyrase Assay | Topoisomerase IV Assay |
| Enzyme | DNA Gyrase (GyrA₂GyrB₂) | Topoisomerase IV (ParC₂ParE₂) |
| Substrate | Relaxed Plasmid DNA | Kinetoplast DNA (kDNA) |
| Activity | Supercoiling | Decatenation |
| Positive Result | Formation of supercoiled DNA | Release of DNA minicircles |
| Inhibition | ↓ Supercoiled DNA band | ↓ Minicircle DNA bands |
| Endpoint | IC₅₀ (Supercoiling) | IC₅₀ (Decatenation) |
| Table 1: Comparison of Primary Biochemical Screening Assays. |
Mechanistic Study: Cleavage Complex Assay
This assay determines if this compound acts as a topoisomerase "poison" by stabilizing the covalent enzyme-DNA cleavage complex, similar to fluoroquinolones.[15][16]
Protocol 3.2.1: Enzyme-Mediated DNA Cleavage Assay
-
Principle: When a topoisomerase cleaves DNA, it becomes covalently attached to the 5'-end of the DNA strand. This "cleavage complex" is transient. A poison stabilizes this complex. Adding a strong denaturant (SDS) traps the complex, and subsequent treatment with a protease (Proteinase K) digests the enzyme, leaving a peptide attached to the DNA. For a plasmid substrate, this results in the conversion of supercoiled DNA to nicked (single-strand break) or linear (double-strand break) forms, which are resolved by gel electrophoresis.[16][17]
-
Materials:
-
Purified DNA Gyrase or Topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (as above, can be performed with or without ATP)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
-
Procedure:
-
Set up reactions as in the catalytic assays, with enzyme, supercoiled DNA, buffer, and varying inhibitor concentrations.
-
Incubate at 37°C for 15-30 minutes to allow complex formation.
-
Add 10% SDS to a final concentration of 1% and mix immediately. Causality Note: SDS denatures the enzyme, preventing re-ligation and trapping any enzyme covalently bound to the DNA.
-
Add Proteinase K to a final concentration of 50 µg/mL.
-
Incubate at 37-50°C for 30-60 minutes to digest the protein.
-
Add loading dye and analyze via agarose gel electrophoresis.
-
-
Data Analysis: A positive result (poisoning activity) is the dose-dependent increase of the linear DNA band (for double-strand cleavage, typical of Type II topoisomerases) and/or the nicked DNA band. Compare the results to a known poison like ciprofloxacin.
Microbiological Evaluation: Whole-Cell Activity
After establishing biochemical potency, it is essential to determine if the compound can inhibit bacterial growth. The standard method is to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3.3.1: Broth Microdilution MIC Assay [18][19]
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[18][20]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
-
Procedure:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB. The typical concentration range to test is 64 µg/mL down to 0.06 µg/mL.
-
Prepare a bacterial inoculum by suspending colonies in broth and adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.[21]
-
Inoculate each well (containing 100 µL of drug dilution) with 10 µL of the standardized inoculum.
-
Self-Validation System: Include essential controls on every plate:
-
Growth Control: Wells with broth and inoculum, but no drug.
-
Sterility Control: Wells with broth only, no inoculum.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Read the plate visually. The MIC is the lowest concentration well with no visible turbidity (no bacterial growth).
-
-
Data Interpretation: The MIC value provides a quantitative measure of the compound's whole-cell potency. A low MIC is desirable. These values can be compared to the biochemical IC₅₀s to assess factors like cell wall penetration and efflux pump susceptibility.
| Bacterial Strain | Compound | MIC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | This compound | [Record Value] | Gram-positive activity |
| E. coli ATCC 25922 | This compound | [Record Value] | Gram-negative activity |
| S. aureus ATCC 29213 | Ciprofloxacin (Control) | [Record Value] | QC Check |
| E. coli ATCC 25922 | Ciprofloxacin (Control) | [Record Value] | QC Check |
| Table 2: Example Data Table for MIC Determination. |
References
-
Bradbury, B. J., & Pucci, M. J. (2008). Recent advances in bacterial topoisomerase inhibitors. Current Opinion in Pharmacology, 8(5), 574-581. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting bacterial topoisomerases: Gyrase and Topoisomerase IV. Infectious Disorders - Drug Targets, 11(2), 125-143. [Link]
-
Tse-Dinh, Y. C. (2021). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 7(6), 1439–1452. [Link]
-
Huggett, M., et al. (2022). Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. Molecules, 27(19), 6246. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
Bradbury, B. J., & Pucci, M. J. (2008). Recent advances in bacterial topoisomerase inhibitors. Ovid. [Link]
-
Inspiralis. (n.d.). Staphylococcus aureus Topoisomerase IV Decatenation Assay Protocol. Inspiralis.co.uk. [Link]
-
Ashley, R. E., & Osheroff, N. (2025). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Methods in Molecular Biology. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]
-
Ashley, R. E., & Osheroff, N. (2025). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology. [Link]
-
Bax, B. D., et al. (2019). Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. Antimicrobial Agents and Chemotherapy, 63(11), e01019-19. [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
-
Various Authors. (n.d.). Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]
-
Godfrey, A., et al. (2007). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 35(15), e100. [Link]
-
Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(11), 1788-1797. [Link]
-
ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin.com. [Link]
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Ashley, R. E., & Osheroff, N. (2025). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. PubMed. [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Bio-protocol. (n.d.). Topoisomerase II Cleavage Complex Assay. Bio-protocol.org. [Link]
-
Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(11), 1788-1797. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. Inspiralis.co.uk. [Link]
-
Inspiralis. (n.d.). Pseudomonas aeruginosa Topoisomerase IV Decatenation Assay Protocol. Inspiralis.co.uk. [Link]
-
Miller, A. A., et al. (2023). Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. Journal of Biological Chemistry, 299(3), 102970. [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]
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Pommier, Y., et al. (2016). Topoisomerase Assays. Current Protocols in Pharmacology, 74, 3.3.1-3.3.27. [Link]
-
Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2841. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. MI-Microbiology.com. [Link]
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Nargund, S. L., et al. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. International Journal of Research Publication and Reviews, 6(8), 5975-5983. [Link]
-
ProFoldin. (n.d.). Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay. ProFoldin.com. [Link]
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Various Authors. (2026). Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. Current Medicinal Chemistry. [Link]
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Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]
-
Sharma, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6685. [Link]
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El-Damasy, D. A., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2639-2655. [Link]
-
ChemSynthesis. (n.d.). 2-butyl-1-methylsulfonylindole. ChemSynthesis.com. [Link]
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PubChem. (n.d.). 1-(Mesitylsulfonyl)indoline. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: The Strategic Use of 1-(Methylsulfonyl)indoline in Modern Organic Synthesis
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis.[1] Its strategic functionalization is paramount for accessing novel chemical space and developing complex molecular architectures. This guide provides an in-depth exploration of 1-(methylsulfonyl)indoline, a key derivative whose unique electronic and steric properties are harnessed for advanced synthetic transformations. We will delve into its role not merely as a protecting group, but as a powerful directing group for regioselective C-H activation and as a foundational element in the synthesis of high-value compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for sophisticated synthetic challenges.
Introduction: Why the Methylsulfonyl Group on Indoline?
The attachment of a methylsulfonyl (mesyl) group to the indoline nitrogen fundamentally alters the reactivity of the entire heterocyclic system. This modification imparts several key features:
-
Electronic Withdrawal: The potent electron-withdrawing nature of the sulfonyl group decreases the electron density of the aromatic ring, making it less susceptible to classical electrophilic aromatic substitution and more amenable to nucleophilic attack or metal-catalyzed C-H activation.[2]
-
Steric Influence: The group provides moderate steric bulk, influencing the conformational preferences of the indoline ring.
-
Directing Group Ability: The oxygen atoms of the sulfonyl group act as excellent Lewis basic sites, capable of coordinating to organometallic reagents. This coordination is the cornerstone of its application in Directed ortho-Metalation (DoM), enabling highly regioselective functionalization at the otherwise less reactive C-7 position.[3][4]
-
Chemical Stability: The N-S bond is robust under a wide range of reaction conditions, yet it can be cleaved under specific protocols, allowing for its use as a temporary protecting or activating group.
This combination of properties makes this compound a strategic tool for precise and efficient molecular construction.
Synthesis of the Core Reagent: this compound
The foundational reagent is readily prepared from commercially available indoline and methanesulfonyl chloride. The protocol is straightforward and scalable.
Protocol 2.1: Preparation of this compound
Workflow Overview:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add indoline (1.0 eq.). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.), to the solution. The base scavenges the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Sulfonylation: Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution via a syringe. A precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Application as a Directing Group: C-7 Functionalization via Directed ortho-Metalation (DoM)
The most powerful application of the N-mesyl group on indoline is its ability to direct C-H activation at the C-7 position. Classical electrophilic substitution on indoline typically occurs at the C-5 position. DoM provides an elegant and highly regioselective alternative to access the sterically hindered C-7 position.[4][5]
Mechanism of Directed ortho-Metalation:
The process relies on the coordination of an organolithium base (e.g., n-BuLi or s-BuLi) to the sulfonyl oxygens. This brings the base into close proximity to the C-7 proton, facilitating its abstraction and forming a thermodynamically stable 7-lithio-1-(methylsulfonyl)indoline intermediate. This intermediate can then be trapped with a wide variety of electrophiles.[6]
Caption: Mechanism of C-7 functionalization via Directed ortho-Metalation.
Protocol 3.1: Synthesis of 7-Iodo-1-(methylsulfonyl)indoline
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent side reactions and ensure kinetic control.
-
Lithiation: Add sec-butyllithium (1.2 eq., solution in cyclohexanes) dropwise via syringe over 10 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Trap: In a separate flask, dissolve iodine (I₂, 1.5 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for 30 minutes at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography (hexane/ethyl acetate) to yield the desired 7-iodo product.
Table 1: Scope of Electrophiles in DoM of this compound
| Entry | Electrophile | Product Functional Group | Typical Yield Range |
| 1 | I₂ | -I | 75-90% |
| 2 | N,N-Dimethylformamide (DMF) | -CHO (Formyl) | 60-85% |
| 3 | CO₂ (dry ice) | -COOH (Carboxylic acid) | 70-95% |
| 4 | Trimethylsilyl chloride (TMSCl) | -SiMe₃ | 80-95% |
| 5 | Aldehydes/Ketones (e.g., PhCHO) | -CH(OH)R | 55-80% |
Application in Medicinal Chemistry
The this compound core is a prominent scaffold in modern drug discovery. The sulfonyl group can act as a hydrogen bond acceptor and its introduction can modulate physicochemical properties like solubility and metabolic stability.[7] This framework is found in molecules targeting a range of diseases.
Case Study: Pyruvate Kinase M2 (PKM2) Activators
Cancer cells often exhibit altered metabolism, a phenomenon known as the Warburg effect, where they favor glycolysis even in the presence of oxygen.[8] The M2 isoform of pyruvate kinase (PKM2) is a key regulator of this process. Small molecule activators of PKM2 can force cancer cells back towards normal metabolism, inhibiting their growth. A series of potent PKM2 activators were developed based on a this compound scaffold, highlighting its utility in constructing enzyme-modulating agents.[8]
Deprotection of the Methylsulfonyl Group
While the N-mesyl group is stable, its removal is often a necessary final step to unveil the free secondary amine in the target molecule. Cleavage can be challenging and requires specific conditions.
Protocol 5.1: Reductive Cleavage using Magnesium and Methanol
This is a common and effective method for cleaving sulfonamides.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend the N-mesyl indoline substrate (1.0 eq.) and magnesium turnings (10 eq.) in anhydrous methanol.
-
Reaction: Heat the mixture to reflux. The reaction can be vigorous initially. Monitor the reaction progress by TLC. The reaction may take several hours (4-12 h).
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with methanol and ethyl acetate. Concentrate the filtrate and then perform a standard aqueous work-up by extracting with ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate, and purify the resulting indoline product by column chromatography.
Table 2: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Magnesium/Methanol | Mg, MeOH | Reflux | Effective, relatively mild | Heterogeneous, can be slow |
| Samarium Iodide | SmI₂ | THF, RT | Very mild, tolerates many functional groups | Reagent is oxygen-sensitive, stoichiometric |
| Red-Al® | Sodium bis(2-methoxyethoxy)aluminum hydride | Toluene, Reflux | Powerful reducing agent | Can reduce other functional groups (esters, amides) |
| Strong Acid (e.g., HBr/AcOH) | HBr, Acetic Acid | 70-100 °C | Simple reagents | Harsh conditions, not suitable for sensitive substrates |
Conclusion
This compound is far more than a simple protected version of indoline. It is a sophisticated synthetic intermediate that enables high-value transformations. Its primary utility lies in its capacity to act as a robust and reliable directed metalation group, granting access to the C-7 position with exquisite regioselectivity. This reactivity, combined with its prevalence in medicinally relevant compounds, cements its role as an indispensable tool for synthetic and medicinal chemists aiming to construct complex, functionalized heterocyclic systems.
References
- (Reference to a general synthesis or property of indoline derivatives, if available
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-
Wang, D., et al. (2019). Ni-catalyzed hydroalkylation of olefins with N-sulfonyl amines. ResearchGate. Retrieved January 15, 2026, from [Link]
- (Placeholder for additional references)
- (Placeholder for additional references)
-
Yacovan, A., et al. (2012). 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 22(22), 6931-6936. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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- (Placeholder for additional references)
-
Zou, G., et al. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. Organic Letters, 9(11), 2107-2110. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved January 15, 2026, from [Link]
- (Placeholder for additional references)
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved January 15, 2026, from [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved January 15, 2026, from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved January 15, 2026, from [Link]
- (Placeholder for additional references)
-
Organic Chemistry Portal. (n.d.). Co(III)-Catalyzed Synthesis of Quinazolines via C-H Activation of N-Sulfinylimines and Benzimidates. Retrieved January 15, 2026, from [Link]
-
Ghorab, M. M., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Scientific Reports, 12(1), 20803. [Link]
- (Placeholder for additional references)
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-
Wang, L., et al. (2015). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry. [Link]
-
Bagley, M. C., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC. [Link]
- (Placeholder for additional references)
-
Zhang, Q., et al. (2020). Development and Application of Indolines in Pharmaceuticals. ResearchGate. Retrieved January 15, 2026, from [Link]
- (Placeholder for additional references)
-
Jo, Y., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8196. [Link]
- (Placeholder for additional references)
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Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]
- 8. 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Methylsulfonyl)indoline
Welcome to the technical support center for the synthesis of 1-(Methylsulfonyl)indoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights to help you troubleshoot low yields and other experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Low yield in this sulfonylation reaction is a frequent issue, often stemming from a few critical factors. The primary culprits are typically related to reagent stability, reaction conditions, and the presence of moisture.
A. Hydrolysis of Methanesulfonyl Chloride:
Methanesulfonyl chloride (MsCl) is highly reactive and exquisitely sensitive to moisture.[1] Any water present in your reaction setup will rapidly hydrolyze MsCl to methanesulfonic acid and hydrochloric acid, neither of which will react with your indoline substrate.[2] This parasitic reaction directly consumes your electrophile, leading to a significant drop in the potential yield.
-
Causality: Water acts as a nucleophile, attacking the electrophilic sulfur atom of MsCl. This leads to the displacement of the chloride leaving group.[2]
-
Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be dried over appropriate drying agents (e.g., calcium hydride for DCM, sodium/benzophenone for THF).[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Reagent Quality: Use a fresh, high-purity bottle of methanesulfonyl chloride. Over time, even well-sealed bottles can accumulate moisture, leading to degradation.[4]
-
B. Suboptimal Reaction Conditions:
The stoichiometry, temperature, and choice of base are critical for maximizing the reaction rate of the desired sulfonylation over side reactions.
-
Causality: An inappropriate base may not efficiently scavenge the HCl generated during the reaction, leading to the protonation of the indoline starting material and halting the reaction. Incorrect temperatures can either slow the reaction down excessively or promote side reactions.
-
Solution:
-
Base Selection: A non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is commonly used to neutralize the HCl byproduct.[5] Ensure you are using at least a slight molar excess of the base (e.g., 1.1-1.2 equivalents) relative to the methanesulfonyl chloride.
-
Temperature Control: The reaction is typically performed at a low temperature (0 °C) during the addition of methanesulfonyl chloride to control the exothermic reaction and minimize side product formation.[3] After the addition, the reaction can be allowed to slowly warm to room temperature.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the indoline starting material. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[3]
-
Question 2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are these impurities and how can I avoid them?
The formation of multiple products is a clear indicator of side reactions. Besides the hydrolysis of methanesulfonyl chloride, other side reactions can occur.
A. Formation of Methanesulfonic Acid:
As discussed in the previous question, the hydrolysis of methanesulfonyl chloride is a major side reaction. The resulting methanesulfonic acid can complicate your work-up and purification.
-
Identification: Methanesulfonic acid is highly polar and will likely remain at the baseline of your TLC plate. It is also water-soluble and can be removed during an aqueous work-up.
-
Prevention: The most effective prevention is to maintain strictly anhydrous conditions throughout your experiment.[1]
B. Reaction with the Tertiary Amine Base:
While tertiary amines are generally used as non-nucleophilic bases, under certain conditions, they can react with highly reactive sulfonyl chlorides.[3]
-
Causality: This is more likely to occur if the desired nucleophile (indoline) is sterically hindered or if the reaction temperature is too high.
-
Solution:
-
Use a Hindered Base: If you suspect a reaction with your base, consider switching to a more sterically hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA).
-
Maintain Low Temperatures: Keeping the reaction temperature low, especially during the addition of the sulfonyl chloride, will favor the desired reaction with the more nucleophilic indoline.
-
Question 3: I'm having difficulty purifying my final product. What is the recommended work-up and purification procedure?
Effective purification is crucial for obtaining high-purity this compound. The work-up is designed to remove unreacted starting materials, the hydrochloride salt of the base, and any water-soluble byproducts.
A. Standard Work-up Procedure:
-
Quenching: Once the reaction is complete (as determined by TLC or LC-MS), quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Dilute HCl to remove any remaining triethylamine or other amine base.
-
Saturated aqueous sodium bicarbonate to neutralize any remaining acidic species.
-
Brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
B. Purification by Column Chromatography:
The crude product can be purified by flash column chromatography on silica gel.
-
Solvent System: A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of any other functional groups on your indoline scaffold. Start with a low polarity mixture and gradually increase the polarity.
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
| Compound | Typical Rf Value (20% EtOAc/Hexanes) | Notes |
| Indoline (starting material) | ~0.4 | Can vary based on substitution. |
| This compound | ~0.6 | The product is generally less polar than the starting amine. |
| Triethylamine HCl | Baseline | Water-soluble salt. |
| Methanesulfonic Acid | Baseline | Water-soluble acid. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The nitrogen atom of the indoline acts as a nucleophile and attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. The tertiary amine base then deprotonates the resulting ammonium species to yield the final product and the hydrochloride salt of the base.
Caption: The detrimental hydrolysis side reaction of methanesulfonyl chloride.
Q4: What is a good troubleshooting workflow to follow?
If you are experiencing low yields, follow this logical troubleshooting sequence:
Caption: A step-by-step workflow for troubleshooting low yields.
Standard Operating Procedure
Synthesis of this compound
Materials:
-
Indoline (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine, aq)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica Gel
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add indoline (1.0 eq). Dissolve the indoline in anhydrous DCM (to make a ~0.2 M solution).
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 eq) to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC until the indoline is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., 10-30% ethyl acetate in hexanes).
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and MS.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Methanesulfonyl chloride. Wikipedia. Retrieved from [Link]
-
AOC Pharmatech. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. AOC Pharmatech. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Sulfonylation of Indoline
Welcome to the technical support center for the N-sulfonylation of indoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure scientific integrity and reliable results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the N-sulfonylation of indoline. Each problem is followed by a diagnosis of potential causes and actionable solutions.
Issue 1: Low to No Product Formation
You've set up your reaction, but upon workup and analysis (TLC, LC-MS), you observe either a low yield of the desired N-sulfonylated indoline or no product at all, with the starting material remaining largely unconsumed.
-
Insufficiently Activated Sulfonylating Agent: The electrophilicity of the sulfonylating agent is critical.
-
Inappropriate Base: The choice of base is crucial for deprotonating the indoline nitrogen without causing unwanted side reactions.
-
Solution: For standard N-sulfonylation, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent are often effective. If you are using a stronger base like NaH, ensure anhydrous conditions, as any moisture will quench the base. For sensitive substrates, milder organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed, often in chlorinated solvents like dichloromethane (DCM).
-
-
Steric Hindrance: Bulky substituents on either the indoline (especially at the C2 and C7 positions) or the sulfonyl chloride can significantly slow down the reaction.[1]
-
Solution: Increase the reaction temperature to provide the necessary activation energy. Be mindful that this can sometimes lead to side products. Alternatively, consider a less sterically hindered sulfonylating agent if the experimental design allows. Prolonging the reaction time is also a viable strategy.
-
-
Poor Solubility: Reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reactivity.
-
Solution: Select a solvent system in which all reactants are soluble. For many N-sulfonylation reactions, polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are suitable. Gentle heating can also improve solubility.
-
Issue 2: Competing C-Sulfonylation or Polysulfonylation
Your analysis shows the formation of not only the desired N-sulfonylated product but also isomers resulting from sulfonylation at the aromatic ring (C-sulfonylation), or even di-sulfonylated products.
-
Reaction Conditions Favoring Electrophilic Aromatic Substitution: The indoline ring is electron-rich and susceptible to electrophilic attack, particularly at the C7 position.[3]
-
Solution: This is often a problem when using Lewis acids or strong protic acids, which can activate both the sulfonylating agent and the aromatic ring. To favor N-sulfonylation, stick to base-promoted conditions. The nitrogen anion is a much stronger nucleophile than the aromatic ring, which should lead to selective N-attack.
-
-
Directing Group Effects: The presence of an N-directing group can intentionally lead to C-H activation and subsequent C-sulfonylation. For instance, an N-pyrimidin-2-yl group has been used to direct C7-sulfonylation.[3]
-
Solution: If N-sulfonylation is the goal, avoid the use of such directing groups. If your starting indoline already contains a group that could direct C-H activation (e.g., a pyridine or pyrimidine), you may need to reconsider your synthetic strategy or protect the directing functionality if possible.
-
-
Excess of Sulfonylating Agent: Using a large excess of the sulfonylating agent can lead to polysubstitution, especially if the initial N-sulfonylation is rapid.
-
Solution: Use a stoichiometric amount of the sulfonylating agent (typically 1.05 to 1.2 equivalents). Add the sulfonylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to suppress over-reaction.
-
Issue 3: Decomposition of Starting Material or Product
You observe the formation of multiple unidentified byproducts, and the mass balance of your reaction is poor, suggesting that your starting material or product is not stable under the reaction conditions.
-
Harsh Reaction Conditions: High temperatures or the use of very strong bases can lead to the decomposition of sensitive indolines.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. If using a strong base like NaH or an organolithium reagent, perform the reaction at 0 °C or below.
-
-
Air/Moisture Sensitivity: Some reagents, particularly organometallic catalysts or strong bases, can be sensitive to air and moisture, leading to side reactions and catalyst deactivation.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and properly dried glassware.
-
-
Instability of the Sulfonamide Product: The resulting N-sulfonyl indoline may be labile under certain conditions.
-
Solution: Some sulfonamides can be cleaved. For instance, 2-isopropyl-4-nitrophenylsulfonyl groups are designed for facile deprotection with reagents like thioglycolic acid.[1][2] If your workup or purification involves conditions that might cleave the sulfonyl group (e.g., strong nucleophiles or acids), you may be losing your product. Adjust your workup procedure to be milder.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for N-sulfonylation of indoline?
The most common and straightforward reagents are arylsulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) . These are typically reacted with indoline in the presence of a base. Other sources of the sulfonyl group include sulfonyl anhydrides and, in some specialized cases, sodium sulfinates under oxidative conditions.[4][5]
Q2: How do I choose the right base and solvent for my reaction?
The choice depends on the reactivity of your substrates and the desired reaction conditions. The table below provides a general guide.
| Base | Typical Solvent(s) | Use Case & Considerations |
| Triethylamine (TEA) | DCM, THF | Mild conditions, suitable for acid-sensitive substrates. The resulting HCl byproduct is scavenged by the base. |
| Pyridine | Pyridine (as solvent) | Often used with sulfonyl chlorides. Can also act as a nucleophilic catalyst. |
| K₂CO₃ / Cs₂CO₃ | ACN, DMF | Heterogeneous conditions, generally clean reactions. Cs₂CO₃ is more soluble and can be more effective. |
| Sodium Hydride (NaH) | THF, DMF | Strong base for less nucleophilic indolines. Requires strictly anhydrous conditions. Deprotonation is irreversible. |
Q3: What is the general mechanism for the N-sulfonylation of indoline?
The most common mechanism involves the nucleophilic attack of the indoline nitrogen on the electrophilic sulfur atom of the sulfonylating agent (e.g., a sulfonyl chloride). The reaction is typically facilitated by a base, which deprotonates the indoline nitrogen to form a more nucleophilic indolinide anion.
.dot digraph "N-Sulfonylation Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .dot Caption: General mechanism of base-mediated N-sulfonylation.
Q4: Can this reaction be performed stereoselectively?
Yes, kinetic resolution of 2-substituted indolines via N-sulfonylation has been successfully achieved using chiral organocatalysts.[1][2] Specifically, atropisomeric 4-DMAP-N-oxide catalysts have been shown to resolve racemic 2-substituted indolines with good selectivity.[1][2] The choice of both the catalyst and the sulfonylating agent (e.g., 2-isopropyl-4-nitrophenylsulfonyl chloride) is critical for achieving high stereodiscrimination.[1][2]
Q5: Are there alternative, modern methods for sulfonylation of the indoline/indole core?
Absolutely. The field is continually evolving. Some modern approaches include:
-
Electrochemical Sulfonylation: This method uses electricity to mediate the reaction, often under mild conditions and avoiding harsh reagents. It has been applied to the C3-sulfonylation of indoles with inorganic sulfites.[6][7]
-
Metal-Catalyzed C-H Activation/Sulfonylation: Transition metals like copper and rhodium can catalyze the direct sulfonylation of C-H bonds on the indoline ring, offering alternative regioselectivities.[3][8] For example, copper has been used to catalyze the C7-sulfonylation of N-protected indolines.[3]
-
Radical-Based Methods: Some procedures, particularly for C2-sulfonylation of the related indole structure, proceed through a radical mechanism, often initiated by an oxidant.[9]
.dot digraph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .dot Caption: Troubleshooting workflow for N-sulfonylation reactions.
Section 3: Experimental Protocol Example
General Procedure for N-Tosylation of Indoline
This protocol is a general starting point and may require optimization for your specific substrate.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 eq.).
-
Solvent & Base: Dissolve the indoline in anhydrous dichloromethane (DCM) or acetonitrile (ACN) (approx. 0.1 M concentration). Add triethylamine (1.5 eq.) or potassium carbonate (2.0 eq.).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with water. If using DCM, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. If using ACN, remove the solvent in vacuo, and partition the residue between ethyl acetate and water.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
References
- Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. National Institutes of Health (NIH).
- Proposed mechanism pathway to form N-sulfonyl-indoles 129 from... ResearchGate.
- Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Angewandte Chemie International Edition.
- Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine. ACS Publications.
- Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. PubMed.
- Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. ACS Publications.
- Method for preparing N-aryl sulfonamide from indoline and aryl... Google Patents.
- New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl... Google Patents.
- Cu-Catalyzed Direct C7-Sulfonylation of Indolines with Arylsulfonyl Chlorides. ResearchGate.
- General reaction pathway for iodine-promoted sulfonylation of indoles. ResearchGate.
- Synthesis of indoline from N-acetylindole. ResearchGate.
- Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation. Royal Society of Chemistry.
- Reaction of N-sulfonyl-1,4-benzoquinone imines with enamines. ResearchGate.
- Synthesis of indolines. Organic Chemistry Portal.
- Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates. ResearchGate.
- N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis... PubMed.
- Optimization of conditions for indoline synthesis. ResearchGate.
- Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. PubMed.
- Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica.
- An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI.
- Why Do Some Fischer Indolizations Fail? National Institutes of Health (NIH).
- Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis. BenchChem.
- Structure–Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High Fluorescence Efficiency. ACS Omega.
- Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI.
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- 1. unige.ch [unige.ch]
- 2. Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical N -sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01107H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN110218172B - Method for preparing N-aryl sulfonamide from indoline and aryl sulfonamide - Google Patents [patents.google.com]
- 9. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Solubility of 1-(Methylsulfonyl)indoline and Related Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and advanced strategies for addressing solubility challenges with 1-(Methylsulfonyl)indoline and structurally similar molecules. Our goal is to move beyond simple protocols and explain the causal mechanisms, enabling you to make informed decisions in your experimental design.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most immediate questions and provides a logical starting point for any solubility investigation.
FAQ: Core Concepts
Q1: What are the key structural features of this compound that influence its solubility?
Answer: The solubility of this compound is dictated by a balance of hydrophobic and hydrophilic features in its structure.
-
Hydrophobic Core: The indoline ring system is bicyclic and aromatic in nature, making it inherently lipophilic (fat-loving) and poorly soluble in aqueous media.
-
Hydrophilic Group: The methylsulfonyl group (-SO₂CH₃) is polar and capable of forming hydrogen bonds with water. However, it is a non-ionizable, aprotic group, meaning its charge state cannot be easily manipulated by changing the pH.
The molecule's overall low aqueous solubility stems from the dominance of the hydrophobic indoline core over the single polar sulfonyl group. A related compound, 1-(Mesitylsulfonyl)indoline, demonstrates this principle with an experimental aqueous solubility of less than 0.6 µg/mL at pH 7.4.[1]
Q2: Why is poor aqueous solubility a critical problem in my experiments?
Answer: Poor aqueous solubility is a primary cause of failure for many drug development candidates and can severely compromise experimental results.[2]
-
Reduced Bioavailability: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[] Poor solubility leads to low dissolution rates, resulting in inadequate and highly variable absorption.[]
-
Inaccurate In Vitro Data: In cell-based assays or enzyme kinetics, compound precipitation can lead to erroneously low potency values. The actual concentration in solution may be far lower than the nominal concentration, making dose-response curves unreliable.
-
Formulation Challenges: Developing parenteral (injectable) dosage forms is extremely difficult for insoluble compounds, as precipitation in the bloodstream can cause embolisms.[4]
Q3: My compound is "crashing out" of solution when I dilute my DMSO stock into aqueous buffer. What's happening and how do I fix it?
Answer: This phenomenon, known as precipitation or "crashing out," occurs when a drug that is soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous buffer where it is poorly soluble. The organic solvent disperses, and the drug is suddenly exposed to an environment it cannot dissolve in.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: This is the simplest solution. Determine the maximum achievable concentration in your final assay buffer before precipitation occurs.
-
Increase Co-solvent Percentage: Slightly increasing the percentage of the organic co-solvent (e.g., from 0.5% to 1% or 2% DMSO) can sometimes keep the compound in solution. However, be mindful of solvent toxicity in cell-based assays.
-
Use a Solubilizing Excipient: Add a small amount of a non-ionic surfactant (e.g., Polysorbate 20) or a cyclodextrin to the aqueous buffer before adding the drug stock. These agents can help keep the drug molecules dispersed.
Experimental Workflow: Initial Solubility Assessment
Before attempting complex enhancements, a systematic initial assessment is crucial. This workflow helps establish a baseline and guides further strategy.
Caption: Initial solubility screening workflow.
Part 2: Advanced Solubility Enhancement Strategies
When initial troubleshooting is insufficient, formulation-based approaches are necessary. The choice of strategy depends on the experimental context (e.g., in vitro assay vs. in vivo study).
Q4: Which biocompatible co-solvents should I use to prepare stock solutions for biological assays?
Answer: Co-solvency is a technique where a water-miscible organic solvent is used to increase the solubility of a hydrophobic drug.[5][6] The co-solvent works by reducing the polarity of the water, making the environment more favorable for the non-polar solute.[]
| Co-Solvent | Properties & Use Cases | Typical Concentration Limit (Cell-based Assays) |
| Ethanol | A common, less toxic choice. Useful for both in vitro and early in vivo studies.[6] | < 1% v/v |
| Propylene Glycol (PG) | Often used in oral and parenteral formulations. Higher viscosity than ethanol.[7] | < 0.5% v/v |
| Polyethylene Glycol 400 (PEG 400) | A low-molecular-weight polymer with excellent solubilizing capacity for many poorly soluble drugs.[8] | < 0.5% v/v |
| Dimethyl Sulfoxide (DMSO) | A powerful aprotic solvent, but can have pharmacological effects and be toxic to cells at higher concentrations.[] | < 0.5% v/v (assay dependent) |
Protocol: Preparing a Co-solvent Formulation
-
Dissolve the Compound: Dissolve this compound in the chosen co-solvent (e.g., PEG 400) to create a high-concentration stock (e.g., 10-20 mg/mL). Gentle heating or sonication may be required.
-
Prepare the Vehicle: Create a mixture of the co-solvent and the aqueous buffer. For example, a 20% PEG 400 vehicle would be 20 parts PEG 400 and 80 parts water/buffer.
-
Final Dilution: Slowly add the drug concentrate from Step 1 into the vehicle from Step 2 while vortexing to reach the final desired concentration. This two-step process is often more effective than directly diluting the stock into the final aqueous buffer.
Q5: Can pH modification improve the solubility of this compound?
Answer: It is unlikely to be highly effective, but it should be experimentally verified. The methylsulfonyl group is neutral. The indoline nitrogen is part of an N-sulfonyl amide linkage, which is generally considered non-basic. Therefore, the molecule lacks readily ionizable functional groups.
However, it is a standard practice to test solubility at different pH values as part of a comprehensive pre-formulation screen.[4][9] An unexpected increase in solubility at low or high pH could indicate an unpredicted pKa or degradation, both of which are important to understand.
Protocol: pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers across a physiological and extended pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).
-
Add Excess Compound: Add an excess amount of this compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Plot Data: Plot solubility (e.g., in µg/mL) versus pH. A flat line indicates pH-independent solubility, while a curve suggests pH-dependence.
Q6: How can I use cyclodextrins, and which type is best?
Answer: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an "inclusion complex" that is water-soluble.[11][12]
Caption: Cyclodextrin inclusion complex formation.
Choosing a Cyclodextrin:
-
Beta-Cyclodextrin (β-CD): Commonly used, but has relatively low aqueous solubility itself and has been associated with nephrotoxicity in parenteral formulations.[13]
-
Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD): A chemically modified derivative with significantly higher aqueous solubility and a better safety profile. It is often the preferred choice for pharmaceutical applications.[12]
Q7: For in vivo studies, when should I consider advanced formulations like solid dispersions or nanosuspensions?
Answer: When co-solvents or cyclodextrins do not provide sufficient solubility enhancement for the required dose, or if you need to develop a solid oral dosage form, more advanced techniques are warranted.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[14][15][16] The amorphous form of a drug has a higher energy state and is more soluble than its stable crystalline form.[17] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[15]
-
Nanosuspensions: This approach reduces the particle size of the drug down to the sub-micron (nanometer) range.[18][19] According to the Ostwald-Freundlich equation, reducing particle size dramatically increases the surface area, which leads to a faster dissolution rate and higher saturation solubility.[20] This is a powerful technique for drugs that are poorly soluble in both aqueous and organic media.[18]
Summary of Enhancement Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| Co-solvency | Reduces solvent polarity.[] | Simple, rapid, well-understood.[5] | Potential for toxicity, drug may precipitate on dilution. | In vitro screening, early in vivo studies. |
| pH Modification | Converts drug to a more soluble ionized salt. | Simple, inexpensive.[] | Only for ionizable drugs, potential for precipitation in GI tract. | Drugs with acidic or basic functional groups. |
| Surfactants | Forms micelles to encapsulate the drug. | High solubilization capacity. | Can interfere with assays, potential toxicity. | In vitro assays, topical formulations. |
| Cyclodextrins | Forms a water-soluble inclusion complex.[11] | Good for many molecules, can improve stability.[10] | Can be expensive, specific drug-CD fit required. | Oral and parenteral formulations. |
| Solid Dispersion | Creates an amorphous, high-energy form of the drug.[16][17] | Significant increase in dissolution rate and solubility.[14] | Can be physically unstable (recrystallization), manufacturing scale-up challenges. | Oral solid dosage forms (tablets, capsules). |
| Nanosuspension | Increases surface area by reducing particle size.[18][20] | Applicable to most poorly soluble drugs, improves bioavailability.[19] | Requires specialized equipment (homogenizers, mills), potential for particle aggregation. | Oral and parenteral formulations requiring high drug loading. |
Decision Tree for Solubility Enhancement
This diagram provides a logical path for selecting an appropriate strategy based on your specific research needs.
Caption: Decision-making workflow for solubility enhancement.
References
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Nanosuspension: An approach to enhance solubility of drugs. Pharmacognosy Journal, 3(21), 81-87. [Link]
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutical Sciences, 9(5), 254-260. [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1025. [Link]
-
Saffoon, N., Uddin, R., Huda, N. H., & Sutradhar, K. B. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 12-21. [Link]
-
Gajera, B. Y., Shah, D. A., & Dave, R. H. (2015). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]
-
Gould, S., & Scott, K. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Kumar, S., & Singh, S. (2013). Solubility enhancement by solid dispersion method: a review. Journal of Drug Delivery and Therapeutics, 3(4), 148-155. [Link]
-
Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
Abdel-Mottaleb, M. M., & Lamprecht, A. (2015). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Drug Delivery Science and Technology, 29, 19-29. [Link]
-
Kim, D. H., Lee, S. H., & Park, J. S. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(1), 1-13. [Link]
-
Elsebay, M. T., Eissa, N. G., Balata, G. F., Kamal, M. A., & Elnahas, H. M. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 29(29), 2297-2312. [Link]
-
Various Authors. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
-
Sharma, D., & Soni, M. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-5. [Link]
-
Wikipedia contributors. (n.d.). Cosolvent. In Wikipedia. [Link]
-
Patel, B. B., & Patel, J. K. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 7(3), 250-258. [Link]
-
IRO Chelating. (2025). Co-solvent: Significance and symbolism. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Hiraishi, Y., & Takatsuka, S. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Taylor & Francis Online. [Link]
-
IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Sawatdee, S., & Phetmung, H. (2024). Enhancing solubility and stability of poorly soluble drugs. MedOne. [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8), 1930-1936. [Link]
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Kumar, V., & Sharma, V. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10. [Link]
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Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(3), 96. [Link]
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National Center for Biotechnology Information. (n.d.). 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Mesitylsulfonyl)indoline. PubChem Compound Database. [Link]
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PhytoBank. (2015). 1-(methylsulfonyl)spiro[indoline-3,4' (PHY0171236)]. [Link]
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International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]
- Google Patents. (n.d.).
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Godse, S. Z., Patil, M. S., Kothavade, S. M., & Saudagar, R. B. (2018). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research, 8(1), 1-9. [Link]
-
Ingredients To Die For. (n.d.). Surfactants & Solubilizers. [Link]
-
Choudhary, A. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
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Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
Formula Botanica. (2024). Guide to 4 Natural Solubilisers for Cosmetic Formulating. [Link]
-
Skin Chakra. (2024). We have tested 11 natural solubilizers: here are the best 3. [Link]
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Technical Support Center: 1-(Methylsulfonyl)indoline Degradation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Methylsulfonyl)indoline. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound in solution. While direct literature on the degradation of this compound is not currently available[1], this resource synthesizes information from studies on analogous structures, such as sulfonamides and indoline derivatives, to provide scientifically grounded predictions and experimental guidance.
Frequently Asked Questions (FAQs) on Predicted Degradation Pathways
This section addresses common questions regarding the potential degradation pathways of this compound based on the known reactivity of its core functional groups.
Q1: What are the most likely degradation pathways for this compound in aqueous solution?
Based on the chemical structure, the primary degradation pathways are predicted to be hydrolysis of the sulfonamide bond and oxidation or hydroxylation of the indoline ring.
-
Hydrolysis: The sulfonamide linkage (N-SO₂) is susceptible to cleavage under both acidic and basic conditions.[2] This would likely result in the formation of indoline and methanesulfonic acid. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.[2][3]
-
Oxidation/Hydroxylation: The indoline ring system can undergo oxidation. Studies on the degradation of indole-containing compounds show that hydroxylation of the aromatic ring is a common pathway, potentially leading to the formation of oxindole derivatives.[4]
Q2: Is this compound susceptible to photodegradation?
Yes, it is highly probable. Sulfonamide-containing compounds are known to undergo photodegradation, often initiated by UV light.[5][6] The degradation process can be accelerated by the presence of photosensitizers or reactive oxygen species, such as hydroxyl radicals.[6] Therefore, it is crucial to protect solutions of this compound from light, especially during long-term storage or analysis.
Q3: How does pH affect the stability of this compound?
The pH of the solution is a critical factor governing the stability of this compound.
-
Acidic Conditions: Acid-catalyzed hydrolysis of the N-SO₂ bond is a likely degradation route.[2][7]
-
Neutral Conditions: The compound is expected to be most stable at or near neutral pH, although slow degradation may still occur over time.
-
Alkaline Conditions: Base-catalyzed hydrolysis of the sulfonamide bond is also a probable degradation pathway.[2] The rate of degradation is likely to increase with increasing pH.
The specific pH at which minimum degradation occurs would need to be determined experimentally through a comprehensive pH-rate profile study.
Troubleshooting Guide for Stability Studies
This guide provides solutions to common issues encountered during the investigation of this compound stability.
Issue 1: Rapid, unexpected degradation of the compound in solution.
Possible Causes & Solutions:
-
Inappropriate pH: The pH of your solvent system may be promoting acid or base-catalyzed hydrolysis.
-
Troubleshooting Step: Measure the pH of your solution. If it is acidic or basic, adjust to a neutral pH (around 7.0) using a suitable buffer system.
-
-
Exposure to Light: Photodegradation can be a significant contributor to instability.
-
Troubleshooting Step: Protect your samples from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
-
Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your reagents or solvent can lead to oxidative degradation.
-
Troubleshooting Step: Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents. Consider de-gassing solvents to remove dissolved oxygen.
-
Issue 2: Appearance of multiple unknown peaks in my chromatogram.
Possible Causes & Solutions:
-
Multiple Degradation Pathways: It is likely that several degradation mechanisms are occurring simultaneously (e.g., hydrolysis and oxidation).
-
Troubleshooting Step: Employ forced degradation studies (see protocol below) under specific conditions (acid, base, oxidation, light) to systematically identify the degradation products associated with each pathway.
-
-
Complex Interactions with Excipients (for formulated products): If you are working with a formulation, the excipients may be reacting with this compound.
-
Troubleshooting Step: Analyze a placebo (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the excipients.
-
Issue 3: Poor mass balance in my stability study.
Possible Causes & Solutions:
-
Formation of Non-UV Active or Volatile Degradants: Some degradation products may not be detectable by your current analytical method.
-
Troubleshooting Step: Use a mass spectrometer (LC-MS) in conjunction with your UV detector to search for non-chromophoric degradants. For volatile compounds, consider using gas chromatography-mass spectrometry (GC-MS).
-
-
Precipitation of Degradants: Some degradation products may be insoluble in your analytical solvent.
-
Troubleshooting Step: Visually inspect your samples for any precipitates. If observed, try to dissolve the precipitate in a different solvent and analyze the resulting solution.
-
Protocols for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9][10] The goal is to achieve 5-20% degradation of the active substance.[8]
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocols
1. Acid Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.[11]
2. Base Hydrolysis
-
Prepare a solution of this compound.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature and monitor the degradation over time.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.[11]
3. Oxidative Degradation
-
Prepare a solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor over time.
-
At each time point, withdraw an aliquot and dilute for analysis.
4. Photodegradation
-
Prepare a solution of this compound.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Monitor the degradation at appropriate time intervals.
5. Thermal Degradation
-
Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for a specified period.
-
At each time point, dissolve a portion of the solid in a suitable solvent and analyze.
Predicted Degradation Pathways Diagram
Caption: Predicted Degradation Pathways.
Analytical Method Development
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and for separating it from its degradation products.
Recommended Analytical Technique: Reversed-Phase HPLC with UV and MS Detection
A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with both a UV detector and a mass spectrometer (LC-MS/MS) is highly recommended.[11][12]
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle size | Provides good retention and separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Elutes the parent compound and potential degradation products. |
| Elution | Gradient | Necessary to separate compounds with a range of polarities. |
| Flow Rate | 0.2 - 1.0 mL/min | Dependent on column dimensions. |
| Column Temperature | 30-40°C | Ensures reproducible retention times. |
| Detection | UV (e.g., 254 nm) and MS/MS | UV for quantification and MS/MS for identification of degradants. |
Method Validation
Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
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- European Medicines Agency. (2023).
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- Ding, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7935.
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 1-(Methylsulfonyl)indoline using NMR Spectroscopy
In the landscape of modern drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 1-(Methylsulfonyl)indoline, a heterocyclic moiety with potential applications in medicinal chemistry, verifying the precise arrangement of its atoms is not just a formality but a critical step to ensure its intended biological activity and safety. This guide provides an in-depth, practical comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the interpretation of 1D and 2D NMR data, supported by comparisons with mass spectrometry and infrared spectroscopy, to provide a holistic view of the structural confirmation process.
The Challenge: Unambiguous Structure Verification
This compound presents a unique structural puzzle. The indoline core, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, is substituted at the nitrogen atom with a methylsulfonyl group. This substitution significantly influences the electronic environment of the entire molecule, leading to characteristic shifts in its spectroscopic signature. Our primary objective is to confirm the connectivity and spatial relationship of all atoms within the molecule, as depicted in its proposed structure.
The Primary Tool: Multi-dimensional NMR Spectroscopy
NMR spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A sample of synthesized this compound was dissolved in deuterated chloroform (CDCl₃), a standard solvent for NMR analysis that does not interfere with the proton signals of the analyte. A trace amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The following NMR experiments were conducted on a 500 MHz spectrometer:
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbon atoms.
Data Interpretation and Structural Confirmation
The following tables summarize the expected ¹H and ¹³C NMR data for this compound, based on established chemical shift principles and data from related indoline and methylsulfonyl-containing compounds.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.6-7.8 | d | 1H | Ar-H |
| 7.2-7.4 | m | 2H | Ar-H |
| 7.0-7.2 | t | 1H | Ar-H |
| 4.0-4.2 | t | 2H | N-CH₂ |
| 3.1-3.3 | t | 2H | Ar-C-CH₂ |
| 2.9-3.1 | s | 3H | S-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 140-145 | Quaternary Ar-C |
| 130-135 | Quaternary Ar-C |
| 125-130 | Ar-CH |
| 120-125 | Ar-CH |
| 115-120 | Ar-CH |
| 110-115 | Ar-CH |
| 45-50 | N-CH₂ |
| 35-40 | S-CH₃ |
| 25-30 | Ar-C-CH₂ |
Step-by-Step Analysis:
-
¹H NMR Analysis: The aromatic region (7.0-7.8 ppm) is expected to show four distinct signals corresponding to the four protons on the benzene ring. The downfield shift of one aromatic proton (7.6-7.8 ppm) is likely due to the deshielding effect of the adjacent nitrogen atom. The two methylene groups of the indoline ring are expected to appear as triplets around 4.0-4.2 ppm (N-CH₂) and 3.1-3.3 ppm (Ar-C-CH₂), a result of coupling with each other. The sharp singlet at 2.9-3.1 ppm with an integration of 3H is characteristic of the methyl group attached to the sulfonyl group.[6]
-
¹³C NMR Analysis: The spectrum is predicted to show nine distinct carbon signals. The aromatic region will display six signals, two of which are quaternary carbons. The aliphatic region will contain signals for the two methylene carbons of the indoline ring and the methyl carbon of the sulfonyl group.
-
2D NMR for Unambiguous Assignments:
-
COSY: This experiment is crucial for confirming the connectivity of the indoline ring protons. A cross-peak between the triplets at ~4.1 ppm and ~3.2 ppm would definitively establish the -CH₂-CH₂- fragment.
-
HSQC: This experiment links each proton to its directly attached carbon. For example, the triplet at ~4.1 ppm in the ¹H spectrum will show a correlation to the carbon signal at ~47 ppm in the ¹³C spectrum, confirming this as the N-CH₂ group.
-
Below is a diagram illustrating the workflow for NMR-based structural confirmation.
Caption: Workflow for NMR-based structural elucidation.
Comparative Analysis with Other Techniques
While NMR is the gold standard, other analytical techniques provide complementary information that strengthens the structural confirmation.
Table 3: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment, and stereochemistry. | Provides a complete structural picture in solution. | Requires a relatively large amount of pure sample; can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides the molecular formula with high accuracy. | Does not provide detailed connectivity information; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple; good for identifying key bonds (e.g., S=O, C-N). | Provides limited information on the overall molecular structure. |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of C₉H₁₁NO₂S. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretches) typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions. Aromatic C-H and aliphatic C-H stretching vibrations would also be observable.
The logical relationship for a comprehensive structural confirmation is illustrated below.
Caption: Interplay of analytical techniques for structural confirmation.
Conclusion
The structural confirmation of this compound is most definitively achieved through a comprehensive analysis of 1D and 2D NMR spectra. While mass spectrometry and infrared spectroscopy provide valuable, complementary data regarding the molecular formula and functional groups present, only NMR can unambiguously elucidate the precise atomic connectivity and chemical environment of the entire molecule. This multi-technique approach, with NMR at its core, represents a robust and self-validating system for structural verification, ensuring the integrity of chemical research and development.
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Magnetic Resonance in Chemistry. ¹H and ¹³C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles.[Link]
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A Comparative Guide to Validating the Bioactivity of Synthesized 1-(Methylsulfonyl)indoline
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a methylsulfonyl group at the N1 position, creating 1-(Methylsulfonyl)indoline, significantly modifies the electronic and steric properties of the molecule, opening new avenues for therapeutic applications. While extensive research has been conducted on complex derivatives, the bioactivity of the parent this compound molecule remains a foundational question. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a first-pass validation of its potential bioactivities.
Drawing from the known activities of structurally related analogs, which include potent inhibition of cancer-related targets and key inflammatory enzymes, this guide will focus on two primary validation workflows: Anticancer and Anti-inflammatory activities. We will objectively compare the performance of this compound with established alternatives, providing detailed experimental protocols and the scientific rationale behind each step.
Hypothesized Biological Targets & Rationale
The bioactivity of the this compound scaffold is not arbitrary. Its derivatives have shown significant efficacy in several therapeutic areas, providing a logical basis for our investigation:
-
Anticancer Potential (Tubulin Inhibition): Several classes of indoline-based sulfonamides have been identified as potent anticancer agents that function by disrupting microtubule dynamics.[1] These compounds often bind to the colchicine site of tubulin, inhibiting its polymerization, which leads to cell cycle arrest and apoptosis.[1] The core this compound structure may retain this fundamental mechanism of action.
-
Anti-inflammatory Potential (COX-2 Inhibition): N-methylsulfonyl indole derivatives are known to exhibit significant anti-inflammatory properties, often through the selective inhibition of cyclooxygenase-2 (COX-2).[2][3] The methylsulfonyl group is a key pharmacophore that contributes to this COX-2 selectivity, suggesting that the parent compound may also interact with this key inflammatory enzyme.[2]
Comparative Analysis Strategy
To contextualize the bioactivity of synthesized this compound, it is essential to benchmark its performance against well-characterized compounds.
-
For Anticancer (Antitubulin) Assays:
-
For Anti-inflammatory (COX-2) Assays:
Experimental Validation Workflow 1: Anticancer Activity
This workflow is designed to first assess the general cytotoxicity of this compound against a cancer cell line and then to investigate the specific mechanism of tubulin polymerization inhibition.
Caption: Workflow for validating anticancer potential.
Protocol 1.1: MTT Cell Viability Assay
This assay determines the concentration at which the test compound inhibits cell viability by 50% (IC50). It measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]
Materials:
-
Human lung carcinoma cell line (e.g., A549)
-
DMEM/F-12 culture medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
This compound, Paclitaxel, Colchicine (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (Paclitaxel, Colchicine) in culture medium from a concentrated stock. Final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[11][13] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 1.2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[14]
Materials:
-
Tubulin Polymerization Assay Kit (containing >99% pure bovine tubulin, GTP, and assay buffer).[15]
-
This compound, Paclitaxel (stabilizer control), Colchicine or Nocodazole (destabilizer control).[4]
-
96-well, half-area, clear bottom microplate.
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.[4]
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold assay buffer containing GTP, as per the kit manufacturer's instructions. Keep on ice.
-
Assay Setup: In a pre-chilled 96-well plate, add 10 µL of serially diluted test compounds or controls to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the ice-cold tubulin/GTP mixture to each well.[4]
-
Data Acquisition: Immediately place the plate into a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[4]
-
Data Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of the test compound with the controls. Inhibitors like Colchicine will suppress the curve, while stabilizers like Paclitaxel may enhance or accelerate it.
Data Summary: Anticancer Activity
| Compound | Cell Viability IC50 (µM) on A549 Cells | Tubulin Polymerization IC50 (µM) | Mechanism |
| This compound | Experimental Result | Experimental Result | To be determined |
| Paclitaxel (Control) | ~0.01 | N/A (Stabilizer) | Microtubule Stabilizer |
| Colchicine (Control) | ~0.02 | ~1-3 | Microtubule Destabilizer |
Experimental Validation Workflow 2: Anti-inflammatory Activity
This workflow is designed to assess the ability of this compound to directly inhibit the COX-2 enzyme.
Caption: Workflow for validating anti-inflammatory potential.
Protocol 2.1: COX-2 Inhibitor Screening Assay
This is a cell-free enzymatic assay that quantifies the direct inhibition of purified human COX-2.
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric or Colorimetric).[16][17]
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe or colorimetric substrate
-
This compound and Celecoxib (positive control)
-
96-well white or clear opaque plate
-
Fluorescence or absorbance plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Probe, Cofactor, Enzyme) according to the kit protocol.[16] Keep the enzyme on ice.
-
Inhibitor Preparation: Dissolve and serially dilute this compound and Celecoxib in the appropriate solvent (e.g., DMSO), then dilute to the final 10X concentration in Assay Buffer.[16]
-
Assay Plate Setup:
-
Sample Wells: Add 10 µL of diluted test inhibitor.
-
Inhibitor Control Well: Add 10 µL of the diluted Celecoxib solution.
-
Enzyme Control Well (100% activity): Add 10 µL of Assay Buffer.
-
-
Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL to each well.
-
Enzyme Addition: Add diluted human recombinant COX-2 enzyme to all wells except the background control.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.[18]
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.[18]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control and calculate the IC50 value.
Data Summary: Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) |
| This compound | Experimental Result |
| Celecoxib (Control) | ~0.04 - 0.5 |
Interpreting the Data & Future Directions
The results from these initial assays will provide a strong foundation for understanding the bioactivity of this compound.
-
Potent Anticancer Activity: If the compound shows a low micromolar or nanomolar IC50 in the MTT assay and directly inhibits tubulin polymerization, it warrants further investigation. Next steps could include cell cycle analysis to confirm G2/M arrest, apoptosis assays (e.g., Annexin V staining), and screening against a panel of cancer cell lines.
-
Potent Anti-inflammatory Activity: A strong IC50 value in the COX-2 assay indicates a promising anti-inflammatory candidate. Follow-up studies should include a COX-1 inhibition assay to determine selectivity, and cell-based assays to measure the inhibition of prostaglandin production in response to an inflammatory stimulus.
-
Moderate or No Activity: If the parent compound shows weak or no activity, it serves as a crucial baseline. This would suggest that the substitutions seen in more complex, active analogs are essential for binding and efficacy. The this compound can then be used as a valuable negative control or starting scaffold for further medicinal chemistry optimization.
Conclusion
This guide outlines a logical, evidence-based strategy for the initial validation of synthesized this compound. By leveraging knowledge from its bioactive derivatives and employing standardized, robust in vitro assays, researchers can efficiently determine if the core scaffold possesses intrinsic anticancer or anti-inflammatory properties. This comparative approach not only provides a clear go/no-go decision for further development but also firmly grounds the experimental findings within the broader context of established therapeutic agents.
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- 2. Buy 1-(Methylsulfonyl)indolin-6-amine | 620985-93-5 [smolecule.com]
- 3. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. COX-2 Inhibitors [everydayhealth.com]
- 9. COX-2 Inhibitors: Drug List, Uses, Side Effects, Interactions [rxlist.com]
- 10. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. atcc.org [atcc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Synthesis of 1-(Methylsulfonyl)indoline: Evaluating Methods for Reproducibility and Efficiency
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 1-(Methylsulfonyl)indoline is a crucial building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparison of common methods for its synthesis, with a focus on reproducibility, yield, and practical considerations for laboratory application. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer insights into potential challenges that may affect the reproducibility of the results.
Introduction: The Importance of Reproducible Synthesis
The sulfonylation of indolines is a fundamental transformation in medicinal chemistry. The methylsulfonyl group can significantly alter the physicochemical properties of a molecule, influencing its solubility, metabolic stability, and target-binding affinity.[1] Therefore, access to a robust and reproducible method for the synthesis of this compound is a critical starting point for many research endeavors. This guide aims to equip researchers with the necessary information to select the most appropriate synthetic route for their specific needs, considering factors such as scale, available reagents, and desired purity.
Comparative Analysis of Synthesis Methods
We will explore three primary approaches to the synthesis of this compound: direct N-sulfonylation of indoline, reductive amination followed by sulfonylation, and catalytic C-H activation/amination.
| Method | Reagents & Conditions | Reported Yield | Key Advantages | Potential Reproducibility Challenges |
| Method 1: Direct N-Sulfonylation | Indoline, Methanesulfonyl chloride, Base (e.g., Triethylamine, Pyridine), Solvent (e.g., DCM, THF) | 70-95% | Simple, high-yielding, readily available starting materials. | Exothermic reaction requires careful temperature control; potential for over-sulfonylation or side reactions if not controlled; purity of indoline is crucial. |
| Method 2: Catalytic N-Sulfonylation | Indoline, Methanesulfonyl chloride, Organocatalyst (e.g., 4-DMAP-N-oxide), Solvent (e.g., Toluene) | 85-98% (for kinetic resolution) | Enables kinetic resolution of substituted indolines[2][3]; high yields. | Catalyst synthesis and cost; reaction kinetics can be sensitive to catalyst loading and substrate purity. |
| Method 3: Electrochemical Sulfonylation | Indoles, Inorganic sulfites (e.g., Na2S2O5), Alcohols | 67-78% | Utilizes inexpensive and readily available sulfur sources[4]; avoids harsh reagents. | Requires specialized electrochemical equipment; optimization of electrochemical parameters (current, electrode material) can be complex. |
| Method 4: Rhodium-Catalyzed C-H Activation/Amination | 1-Acetylindoline, Aryl sulfonamide, Rhodium catalyst, Silver salt, Solvent | High yields reported for N-arylsulfonamides | Direct functionalization of the indoline core.[5] | Primarily demonstrated for N-arylsulfonamides, adaptation for methanesulfonamide may require significant optimization; catalyst cost and sensitivity. |
Method 1: Direct N-Sulfonylation of Indoline
This is the most straightforward and commonly employed method for the synthesis of this compound. The reaction involves the nucleophilic attack of the indoline nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of indoline acts as a nucleophile, attacking the sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: Reaction mechanism for the direct N-sulfonylation of indoline.
Detailed Experimental Protocol
-
Preparation: To a solution of indoline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Reproducibility Insights
-
Temperature Control: The reaction is exothermic. Uncontrolled temperature can lead to the formation of colored impurities and a decrease in yield. Maintaining a low temperature during the addition of methanesulfonyl chloride is critical for reproducibility.
-
Purity of Indoline: Indoline is susceptible to oxidation. Using freshly distilled or high-purity indoline is essential for obtaining high yields and a clean product.
-
Base Stoichiometry: An excess of the base can sometimes lead to side reactions. Using the indicated stoichiometry is recommended for consistent results.
Method 2: Catalytic N-Sulfonylation for Kinetic Resolution
For applications requiring enantiomerically enriched substituted indolines, a kinetic resolution approach using a chiral organocatalyst can be employed. While the primary focus here is on the parent this compound, understanding this method is valuable for broader applications. An atropisomeric 4-DMAP-N-oxide has been shown to be an effective catalyst for this transformation.[2][3]
Mechanistic Principle
The chiral catalyst forms a highly reactive intermediate with the sulfonyl chloride. This chiral intermediate then reacts preferentially with one enantiomer of a racemic 2-substituted indoline, leading to the enrichment of the other enantiomer.
Caption: Simplified workflow for kinetic resolution via catalytic N-sulfonylation.
Experimental Considerations
While a detailed protocol for the parent indoline is not the primary focus of the cited literature, the general conditions involve reacting the indoline with the sulfonylating agent in the presence of a catalytic amount of the chiral N-oxide. The choice of solvent and reaction temperature is crucial for achieving high enantioselectivity.
Reproducibility Insights
-
Catalyst Quality: The purity and enantiomeric excess of the catalyst are paramount for reproducible results in kinetic resolutions.
-
Reaction Conditions: The selectivity of the reaction is highly sensitive to temperature, concentration, and solvent. Strict adherence to optimized conditions is necessary.
Method 3: Electrochemical Sulfonylation
A more recent and greener approach involves the electrochemical sulfonylation of indoles using inorganic sulfites as the sulfur source.[4] This method avoids the use of sulfonyl chlorides.
Mechanistic Overview
This method proceeds through an electrochemical oxidation process. The indole is oxidized at the anode to form a radical cation, which then reacts with the sulfite. Further oxidation and reaction with an alcohol lead to the formation of the indoyl sulfonate ester. For the synthesis of this compound, a subsequent reduction of the indole ring would be necessary.
Sources
- 1. 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] [trbextract.com]
- 2. unige.ch [unige.ch]
- 3. Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN110218172B - Method for preparing N-aryl sulfonamide from indoline and aryl sulfonamide - Google Patents [patents.google.com]
A Comparative Guide to the Chemical Reactivity of 1-(Methylsulfonyl)indoline and Tosylindoline for Synthetic Strategy
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the indoline scaffold is a privileged structure. Its manipulation and functionalization often necessitate the protection of the nitrogen atom to modulate its reactivity and direct subsequent chemical transformations. Among the most common N-protecting groups are the sulfonamides, with the methylsulfonyl (mesyl, Ms) and p-toluenesulfonyl (tosyl, Ts) groups being ubiquitous choices.
The selection between 1-(methylsulfonyl)indoline and 1-(tosyl)indoline is not arbitrary; it is a strategic decision that can profoundly impact reaction outcomes, yields, and purification efficiency. This guide provides an in-depth comparison of their chemical reactivity, supported by mechanistic principles and experimental considerations, to empower researchers in making informed decisions for their synthetic campaigns.
Fundamental Properties: Electronic and Steric Divergence
The foundational differences between the mesyl and tosyl groups dictate their influence on the indoline ring system. Both are potent electron-withdrawing groups, which significantly decrease the nucleophilicity of the indoline nitrogen by delocalizing its lone pair of electrons across the sulfonyl moiety. This electronic effect is crucial for preventing unwanted N-alkylation or N-acylation reactions. However, their structural differences are key to their divergent reactivity.
-
This compound (N-Ms-indoline): Features a compact methyl group attached to the sulfonyl sulfur. Its smaller steric profile allows for less hindered access to adjacent reaction sites.
-
1-(Tosyl)indoline (N-Ts-indoline): Possesses a bulky p-tolyl group. This introduces significant steric hindrance around the nitrogen atom and the C7 position of the indoline ring. The aryl ring also introduces subtle electronic effects, though the primary influence remains the strong inductive and resonance withdrawal of the sulfonyl group.
dot
graph TD {
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node [shape=none, margin=0];
subgraph "this compound"
A[""];
label_A [label="Small Steric Footprint"];
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subgraph "1-(Tosyl)indoline"
B["
"];
label_B [label="Large Steric Footprint"];
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A -- "vs" -- B;
A -- label_A;
B -- label_B;
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caption [label="Fig. 1: Structural comparison highlighting steric differences."]
Comparative Reactivity in Key Transformations
The choice between a mesyl and tosyl group becomes critical when considering the specific reaction chemistry to be performed on the indoline scaffold. We will explore three major classes of reactions: electrophilic aromatic substitution, functionalization at the C2 position, and deprotection.
Electrophilic Aromatic Substitution (EAS)
The N-sulfonyl group deactivates the indoline aromatic ring towards electrophilic attack but acts as a powerful ortho, para-director. However, due to the fused pyrrolidine ring, the primary site of substitution is the C5 position, which is para to the nitrogen atom.
The general mechanism for an EAS reaction like Friedel-Crafts acylation involves the generation of a potent electrophile which is then attacked by the electron-rich aromatic ring.
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} caption [label="Fig. 2: General workflow for EAS on N-sulfonylindoline."]
Experimental Insights:
-
Reaction Rates: While both substrates undergo EAS, the bulkier tosyl group can sterically hinder the approach of the electrophile, potentially leading to slower reaction rates compared to the mesyl analogue under identical conditions.
-
Regioselectivity: For most electrophiles, C5 substitution is strongly favored for both derivatives. However, with very bulky electrophiles, the increased steric clash with the N-tosyl group could potentially lead to minor amounts of substitution at other positions or lower overall yields.
-
Practical Advantage of Tosyl Group: The aromatic ring in the tosyl group provides a convenient chromophore, making reaction monitoring by Thin Layer Chromatography (TLC) with UV visualization more straightforward. Furthermore, N-tosylated compounds are often crystalline and easier to purify by recrystallization.[1]
C2-Functionalization via Lithiation
The electron-withdrawing nature of the N-sulfonyl group increases the acidity of the protons at the C2 position (α to the nitrogen). This allows for deprotonation with a strong base, such as n-butyllithium, to form a lithiated intermediate that can be quenched with various electrophiles.
Comparative Analysis:
-
Ease of Deprotonation: The fundamental acidity of the C2 protons is expected to be very similar for both N-Ms and N-Ts derivatives.
-
Stability and Reactivity of the Intermediate: The key difference lies in the steric environment. The lithiated intermediate of 1-(tosyl)indoline is significantly more sterically encumbered. This can be advantageous in preventing undesired side reactions but may also slow down the subsequent reaction with electrophiles, especially bulky ones. In contrast, the less hindered C2-lithiated This compound may exhibit higher reactivity.
-
Competing Pathways: A potential side reaction is nucleophilic attack of the organolithium base on the sulfonyl group. While less common, the relative susceptibility to this pathway could differ between the two groups. Some studies on related N-sulfonylindoles show that nucleophilic attack at the sulfonyl group is a significant competing process.[2]
N-Deprotection: Cleavage of the Sulfonamide Bond
The removal of the sulfonyl group to liberate the free indoline is a critical final step in many synthetic sequences. Sulfonamides are notoriously robust, and their cleavage often requires harsh conditions.
Common Deprotection Strategies and Comparison:
| Deprotection Method | Reagents | N-Ms-indoline Reactivity | N-Ts-indoline Reactivity | Key Considerations |
| Reductive Cleavage | Low-valent titanium (e.g., Ti(O-i-Pr)₄/Me₃SiCl/Mg)[3][4] | Generally effective. | Generally effective. | This method is powerful for cleaving a broad range of sulfonamides but requires stoichiometric metals.[4] |
| Reductive Cleavage | Samarium(II) Iodide (SmI₂) | Effective. | Effective, though may require longer reaction times or higher temperatures due to steric hindrance around the N-S bond. | A milder alternative, but SmI₂ is sensitive and requires inert atmosphere techniques. |
| Photolytic Cleavage | UV light (e.g., 254 nm) | Susceptible to cleavage.[5] | Susceptible to cleavage. The aromatic ring may assist in absorbing UV energy.[5] | Offers a metal-free approach but can suffer from side reactions and may not be suitable for complex molecules with other chromophores.[5] |
| Acidic Cleavage | HBr, TFA | Very resistant. | Very resistant. | Generally not a viable method for N-sulfonyl groups on electron-rich heterocycles like indoline. |
The primary differentiator in deprotection is often kinetic. The less sterically hindered N-S bond in This compound may be cleaved more rapidly under certain reductive conditions compared to the hindered bond in its tosylated counterpart. This can be a crucial advantage when dealing with sensitive substrates where shorter reaction times are desirable.
Experimental Protocols
Protocol 1: Comparative Friedel-Crafts Acylation
This protocol outlines a parallel experiment to qualitatively assess the relative reactivity of N-Ms and N-Ts indolines in an EAS reaction.
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} caption [label="Fig. 3: Workflow for comparative Friedel-Crafts acylation."]
Methodology:
-
Preparation: In two separate flame-dried round-bottom flasks under a nitrogen atmosphere, place this compound (1.0 mmol) in Flask A and 1-(tosyl)indoline (1.0 mmol) in Flask B.
-
Reagent Addition: To each flask, add anhydrous dichloromethane (10 mL). Cool the flasks to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 mmol, 147 mg) to each flask with stirring.[6]
-
Electrophile Addition: Add acetyl chloride (1.05 mmol, 75 µL) dropwise to each suspension over 10 minutes.[6]
-
Reaction: Remove the ice baths and allow the reactions to stir at room temperature. Monitor the progress of each reaction by TLC at 30-minute intervals, co-spotting the starting material and the reaction mixture.
-
Workup: After 2 hours (or upon consumption of starting material), slowly pour each reaction mixture into a beaker containing crushed ice (25 g) and concentrated HCl (5 mL).[6]
-
Extraction: Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Analysis: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Analyze the crude product yields and purity by ¹H NMR to compare the conversion rates.
Summary and Recommendations
The choice between this compound and 1-(tosyl)indoline is a nuanced decision based on the intended synthetic route.
| Feature | This compound | 1-(Tosyl)indoline | Recommendation |
| Steric Hindrance | Low | High | Use Ms-indoline for reactions sensitive to steric bulk or when faster reaction rates are desired. |
| EAS Reactivity | Potentially faster kinetics. | Generally robust, may be slower. | Both are effective. Ts-indoline is often preferred for its crystallinity and ease of handling/purification. |
| C2-Lithiation | Less hindered intermediate, potentially more reactive. | More hindered intermediate, may offer different selectivity. | The choice depends on the electrophile; Ms-indoline may be better for bulky electrophiles. |
| Deprotection | Generally faster cleavage due to lower steric hindrance. | Can be sluggish to cleave under certain reductive conditions. | For late-stage deprotections on sensitive substrates, the relative lability of the mesyl group can be a significant advantage. |
| Handling/Purification | Often an oil or low-melting solid. | Frequently a crystalline solid, easy to purify by recrystallization. | Ts-indoline is often favored for ease of purification and characterization. |
| Reaction Monitoring | Less visible on UV-TLC. | Strong UV chromophore for easy TLC visualization. | Ts-indoline simplifies reaction monitoring. |
For routes requiring high reactivity, minimal steric hindrance, and potentially milder or faster deprotection conditions, This compound is the superior choice. Conversely, when ease of handling, purification of intermediates via crystallization, and straightforward reaction monitoring are priorities, 1-(tosyl)indoline often proves more practical. The optimal choice, therefore, lies in a careful analysis of the entire synthetic sequence and the specific challenges anticipated at each step.
References
- BenchChem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.
- Agua, A., & Pirrung, M. (2023). Cine Substitution of N-Sulfonylindoles. ChemRxiv.
- University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Agua, A. R., & Pirrung, M. C. (2023). Cine Substitution of N-Sulfonylindoles. ChemRxiv.
-
Leonard, M. S. (2013). Electrophilic Aromatic Substitution: Sulfonation. YouTube. Retrieved from [Link]
-
Shohji, N., Kawaji, T., & Okamoto, S. (2011). Ti(O-i-Pr)4/Me3SiCl/Mg-mediated reductive cleavage of sulfonamides and sulfonates to amines and alcohols. Organic Letters, 13(10), 2626–2629. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Retrieved from [Link]
-
D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882–883. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ti(O-i-Pr)4/Me3SiCl/Mg-mediated reductive cleavage of sulfonamides and sulfonates to amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols [organic-chemistry.org]
- 5. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. websites.umich.edu [websites.umich.edu]
A Researcher's Guide to Kinase Cross-Reactivity: Profiling 1-(Methylsulfonyl)indoline and its Derivatives
Executive Summary
The therapeutic promise of kinase inhibitors is directly tied to their selectivity. An ideal inhibitor potently modulates its intended target with minimal impact on the broader kinome, thereby avoiding off-target effects that can lead to toxicity or unexpected pharmacological outcomes.[1][2] The 1-(methylsulfonyl)indoline scaffold has emerged as a privileged structure in the design of novel kinase inhibitors, showing promise against various targets.[3][4] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, making cross-reactivity a critical parameter to evaluate.[5]
This guide provides a comprehensive framework for assessing the kinase selectivity of compounds based on the this compound scaffold. We will explore the fundamental principles of kinase profiling, compare the scaffold's behavior to well-known inhibitors, and provide detailed, field-proven protocols for both biochemical and cell-based assays. Our focus is on empowering researchers to generate robust, interpretable data to advance their drug discovery and chemical biology programs.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases are master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[] This has made them one of the most intensively pursued drug target classes.[7] Kinase inhibitors are broadly categorized by their binding mode, with many competing directly with ATP at the enzyme's active site.[8]
The central challenge in developing these inhibitors is achieving selectivity. The human kinome consists of over 500 members, many of which share significant structural homology in the ATP-binding site.[8] This similarity can lead to a single compound inhibiting multiple kinases, a phenomenon known as polypharmacology.[2] While sometimes therapeutically beneficial (e.g., Dasatinib's dual ABL/SRC inhibition), unintended cross-reactivity is more often a liability, causing off-target toxicities that can derail a research program or clinical trial.[2][7]
The indoline core is a versatile scaffold found in numerous inhibitors targeting diverse kinases, including RTKs like VEGFR and EGFR, as well as cell cycle kinases like PLK4.[4][9] The addition of a methylsulfonyl group can enhance properties like solubility and binding affinity.[10] This guide specifically addresses how to rigorously profile compounds from this chemical class to build a comprehensive understanding of their on- and off-target activities.
Methodologies for Kinome-Wide Selectivity Profiling
Assessing an inhibitor's cross-reactivity requires a multi-faceted approach, broadly divided into biochemical and cell-based assays. Each provides a unique and complementary layer of information.
-
Biochemical Assays: These in vitro methods measure the direct interaction between an inhibitor and a purified kinase enzyme. They are ideal for determining intrinsic potency (e.g., IC50) and screening against large panels of kinases.[11] Common formats include:
-
Radiometric Assays: The traditional "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[11][12] While highly sensitive and direct, they involve the logistical and safety challenges of handling radioactive materials.[12]
-
Fluorescence-Based Assays: These methods use fluorescently labeled substrates or reagents to monitor the kinase reaction, offering high sensitivity and suitability for high-throughput screening.[13]
-
Luminescence-Based Assays: Formats like Promega's ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal.[13][14] This approach is highly sensitive, compatible with high ATP concentrations, and avoids the hazards of radioactivity.
-
-
Cell-Based Assays: These assays measure an inhibitor's effect within a living cell, providing crucial data on target engagement in a physiological context.[15] This approach inherently accounts for factors like cell permeability and competition with high intracellular ATP concentrations.
-
Target Engagement Assays: Technologies like NanoBRET™ directly measure the binding of an inhibitor to its target kinase inside intact cells, providing an apparent affinity (EC50).[15] This is achieved by measuring the displacement of a fluorescent tracer from a luciferase-tagged kinase.[15]
-
Phosphorylation Assays: These methods quantify the phosphorylation of a known downstream substrate of the target kinase. A reduction in phosphorylation in the presence of the inhibitor indicates target engagement and functional inhibition.[15]
-
Cell Proliferation Assays: For kinases that act as oncogenic drivers, their inhibition can lead to cell death. Assays like the BaF3 cell proliferation assay are designed to measure this effect.[15]
-
Below is a diagram illustrating a typical workflow for evaluating inhibitor selectivity.
Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.
Comparative Analysis: this compound Scaffold in Context
To understand the potential cross-reactivity of a this compound derivative, it is instructive to compare its (hypothetical) profile against inhibitors with known selectivity profiles: Staurosporine , a notoriously promiscuous inhibitor, and Gefitinib , a highly selective EGFR inhibitor.
A derivative, 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] , has been identified as a potent dual inhibitor of c-Met and ALK, demonstrating that this scaffold can be engineered for high potency.[10] The key is to determine its selectivity across the wider kinome.
The diagram below illustrates the concept of on-target efficacy versus off-target effects.
Caption: On-target versus off-target effects of a kinase inhibitor.
Table 1: Illustrative Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound Derivative (Hypothetical) | Staurosporine (Promiscuous Control) | Gefitinib (Selective Control) |
| c-Met | 5 | 10 | >10,000 |
| ALK | 15 | 20 | >10,000 |
| EGFR | 5,500 | 7 | 25 |
| SRC | 1,200 | 6 | 8,500 |
| PLK4 | 850 | 15 | >10,000 |
| PKA | >10,000 | 5 | >10,000 |
| PKCα | >10,000 | 2 | >10,000 |
Data in this table is for illustrative purposes to demonstrate the concept of a selectivity profile.
This hypothetical data suggests our indoline derivative is potent and selective for c-Met and ALK over other kinases, unlike Staurosporine which inhibits broadly. It shows greater selectivity than Gefitinib for its primary targets, while Gefitinib remains superior for EGFR-specific inhibition.
Experimental Protocols for Cross-Reactivity Assessment
Here we provide detailed, self-validating protocols for robustly assessing inhibitor selectivity.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced by a kinase reaction, which correlates directly with enzyme activity.[14]
A. Rationale: This luminescent, homogeneous assay format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods. It readily scales for high-throughput screening against large kinase panels.
B. Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified Kinase Enzyme of interest
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
Test Compound (this compound derivative) and Control Inhibitors (e.g., Staurosporine)
-
White, opaque 384-well assay plates
-
Multichannel pipettor and a plate-reading luminometer
C. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 1 mM. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
In each well of a 384-well plate, add 2.5 µL of the kinase reaction mix containing the kinase enzyme and its specific substrate in kinase assay buffer.
-
Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) using acoustic dispensing or pin tool.
-
To initiate the reaction, add 2.5 µL of ATP solution (concentration should be at or near the Km for the specific kinase).
-
Self-Validation: Include "No Kinase" wells (add buffer instead of enzyme) as a negative control for background signal and wells with a known potent inhibitor as a positive control.
-
-
Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "No Kinase" background from all wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and the positive control inhibitor as 0% activity.
-
Plot the normalized % activity against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™ Format)
This protocol measures compound binding to a target kinase within living cells.[15]
A. Rationale: This assay provides a quantitative measure of target engagement under physiological conditions, accounting for cell permeability and competition from endogenous ATP. It is a crucial step to validate that a biochemically potent compound can reach and bind its target in a cellular environment.[15]
B. Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-Kinase Fusion Vector for the target kinase
-
NanoBRET™ Kinase Tracer
-
Opti-MEM™ I Reduced Serum Medium
-
Test Compound and Control Inhibitors
-
White, 96-well cell culture plates
-
Luminometer capable of reading filtered luminescence (450 nm and 600 nm)
C. Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with the NanoLuc®-Kinase fusion vector 24 hours prior to the assay.
-
On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™ at a density of 2 x 10⁵ cells/mL.
-
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO and then dilute it in Opti-MEM™. Add the compound dilutions to the 96-well plate.
-
Tracer and Cell Addition:
-
Prepare a solution of the NanoBRET™ Tracer and NanoLuc® substrate in Opti-MEM™.
-
Add this solution to the wells containing the test compound.
-
Add 20,000 cells (in 100 µL) to each well.
-
Self-Validation: Include "No Tracer" wells to measure background and "No Compound" (vehicle only) wells to determine the maximum BRET signal.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Data Acquisition:
-
Sequentially measure the filtered luminescence at 610 nm (acceptor emission) and 460 nm (donor emission) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Subtract the background BRET ratio from the "No Tracer" control wells.
-
Normalize the data, setting the vehicle control as 100% engagement and a high concentration of a potent control inhibitor as 0%.
-
Plot the normalized BRET signal against the log of the inhibitor concentration and fit a dose-response curve to determine the cellular EC50 value.
-
Conclusion: Building a Complete Picture of Selectivity
The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. However, its potential for cross-reactivity necessitates a rigorous and multi-faceted evaluation strategy. By combining comprehensive biochemical profiling across large kinase panels with orthogonal, cell-based target engagement assays, researchers can build a high-confidence selectivity profile. This data-driven approach is essential for distinguishing promising lead candidates from promiscuous compounds, ultimately minimizing the risk of off-target effects and accelerating the path toward developing safe and effective chemical probes and therapeutics.
References
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Hu, H., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]
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DiscoveRx. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. DiscoveRx. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Bancroft, L., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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TRB Chemedica. (n.d.). 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. TRB Chemedica. [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
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Yacovan, A., et al. (2012). 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors. ResearchGate. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
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Chang, J., et al. (2007). A Novel Oral Indoline-Sulfonamide Agent...Exhibits Potent Activity against Human Cancer Cells...through the Disruption of Microtubule. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Musiol, R., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. [Link]
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Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Chemistry. Cambridge Healthtech Institute. [Link]
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Royal Society of Chemistry. (n.d.). The Properties of Kinase Inhibitors. Royal Society of Chemistry. [Link]
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Folkes, A. J., et al. (2008). The identification of...GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry. [Link]
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El-Sayed, N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap. [Link]
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Chang, J., et al. (2007). A novel oral indoline-sulfonamide agent...exhibits potent activity against human cancer cells...through the disruption of microtubule. PubMed. [Link]
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Laufer, R., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. Journal of Medicinal Chemistry. [Link]
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Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
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Karaman, M. W., & Davis, M. I. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Biotechnology. [Link]
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Antolin, A., & Workman, P. (2020). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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A Comparative Guide to N-Protecting Groups for Indoline: The Rise of the Methylsulfonyl Moiety
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and natural product development, the indoline scaffold stands as a privileged structure. Its strategic manipulation often necessitates the protection of the nitrogen atom to prevent unwanted side reactions and to direct reactivity. The choice of this N-protecting group is a critical decision, profoundly influencing the stability of the intermediate, the feasibility of subsequent transformations, and the overall efficiency of the synthetic route. While carbamates like Boc and Cbz, and acyl groups such as acetyl, have been the traditional workhorses, the methylsulfonyl (Ms) group has emerged as a robust and versatile alternative.
This guide provides an in-depth, data-driven comparison of the methylsulfonyl group against other commonly employed N-protecting groups for indoline, namely tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac). We will delve into the nuances of their introduction, their stability under a range of conditions, and the ease of their removal. Furthermore, we will explore how each group modulates the reactivity of the indoline core, providing a comprehensive framework for informed decision-making in your synthetic endeavors.
The Contenders: A Comparative Overview
The ideal N-protecting group for indoline should be readily introduced in high yield, remain steadfast during various synthetic transformations, and be cleaved under conditions that leave other functional groups unscathed. Let's examine how our selected protecting groups measure up to these criteria.
| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Key Characteristics |
| Methylsulfonyl (Ms) | Ms-Cl, base (e.g., Et3N, Pyridine) | Reductive (e.g., Mg/MeOH) | Strong electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution, stable to acidic and many oxidative conditions. | |
| tert-Butoxycarbonyl (Boc) | Boc2O, base (e.g., DMAP, Et3N) | Acidic (e.g., TFA, HCl) | Mildly electron-withdrawing, provides steric hindrance, labile to strong acids.[1] | |
| Benzyloxycarbonyl (Cbz) | Cbz-Cl, base (e.g., Na2CO3) | Hydrogenolysis (e.g., H2, Pd/C) | Electron-withdrawing, stable to acidic and basic conditions, removable under neutral conditions. | |
| Acetyl (Ac) | Ac2O, AcCl, base | Basic (e.g., NaOH, K2CO3) or Acidic (e.g., HCl) hydrolysis | Electron-withdrawing, stable to neutral and mildly acidic/basic conditions, can be cleaved under harsher hydrolytic conditions. |
Stability Under Diverse Reaction Conditions: A Head-to-Head Comparison
The stability of the protecting group is paramount when planning a multi-step synthesis. The methylsulfonyl group exhibits exceptional stability across a broad spectrum of reaction conditions, a feature that sets it apart from the more labile carbamate and acyl groups.
Acidic Conditions: The N-Ms bond is highly resistant to acidic environments, a significant advantage over the Boc group, which is readily cleaved by acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This allows for the selective deprotection of other acid-labile groups in the presence of an N-methylsulfonylated indoline. The Cbz and acetyl groups also offer good stability under moderately acidic conditions but can be cleaved under harsher acidic hydrolysis.
Basic Conditions: While the acetyl group is susceptible to basic hydrolysis, both the Ms and Cbz groups are generally stable to a wide range of basic conditions. The Boc group is also stable to most basic conditions, though it can be cleaved under certain circumstances.[1]
Reductive and Oxidative Conditions: The Cbz group is readily cleaved by catalytic hydrogenolysis, a condition under which the Ms, Boc, and acetyl groups are typically stable. The methylsulfonyl group, being a sulfone, is highly resistant to oxidation. The indoline ring itself can be susceptible to oxidation to the corresponding indole, a reaction that can be influenced by the nature of the N-protecting group.
The Art of Introduction and Removal: Experimental Protocols and Yields
The ease and efficiency of introducing and removing a protecting group are critical practical considerations.
Protection of the Indoline Nitrogen
The introduction of all four protecting groups generally proceeds in high yield under standard conditions.
Experimental Protocol: N-Mesylation of Indoline
To a solution of indoline (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Methanesulfonyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-methylsulfonylindoline. Typical yields are in the range of 90-98%.
Deprotection of the N-Protected Indoline
The choice of deprotection strategy is dictated by the stability of other functional groups in the molecule. The methylsulfonyl group, while robust, can be efficiently removed under reductive conditions.
Experimental Protocol: Deprotection of N-Methylsulfonylindoline using Magnesium in Methanol
To a solution of N-methylsulfonylindoline (1.0 eq) in anhydrous methanol is added magnesium turnings (4.0-6.0 eq) at room temperature under an inert atmosphere. The mixture is stirred at reflux for 2-4 hours. After cooling to room temperature, the reaction is carefully quenched with saturated aqueous ammonium chloride solution. The mixture is then filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude indoline, which can be further purified by column chromatography. This method is known to be effective for the reductive cleavage of sulfonamides.[2]
Influence on Reactivity: Directing and Activating Effects
The electronic nature of the N-protecting group significantly influences the reactivity of the indoline ring, particularly in electrophilic aromatic substitution reactions on the benzene ring and functionalization at the C2 and C3 positions.
Friedel-Crafts Acylation
The benzene ring of indoline is activated towards electrophilic aromatic substitution. However, the regioselectivity of these reactions is highly dependent on the N-protecting group.
-
N-Methylsulfonylindoline: The strongly electron-withdrawing methylsulfonyl group deactivates the nitrogen atom, which in turn deactivates the aromatic ring towards electrophilic attack compared to unprotected indoline. However, acylation, when it occurs, is expected to be directed to the C5 position, para to the nitrogen atom. A similar directing effect is observed in the Friedel-Crafts acylation of 1-(phenylsulfonyl)indole, which yields the 3-acyl derivative due to the electronic effects on the pyrrole ring.[3]
-
N-Boc- and N-Cbz-indoline: The carbamate groups are also electron-withdrawing, deactivating the aromatic ring. The bulky Boc group can sterically hinder attack at the C7 position, favoring substitution at C5.
-
N-Acetylindoline: The acetyl group is electron-withdrawing and directs acylation primarily to the C5 position.
Lithiation and C2-Functionalization
The ability to functionalize the C2 position of the indoline ring is a valuable synthetic tool. This is often achieved through deprotonation with a strong base (lithiation).
-
N-Methylsulfonylindoline: The electron-withdrawing nature of the Ms group is expected to increase the acidity of the C2 protons, potentially facilitating lithiation at this position.
-
N-Boc-indoline: The Boc group is well-known to direct ortho-lithiation. In the case of N-Boc-indoline, lithiation occurs selectively at the C7 position of the aromatic ring.
Conclusion: Selecting the Optimal N-Protecting Group
The choice of an N-protecting group for indoline is not a one-size-fits-all decision. The methylsulfonyl group stands out for its exceptional stability to a wide range of reaction conditions, particularly acidic ones, making it an excellent choice for complex, multi-step syntheses where orthogonality is key. While its removal requires reductive conditions, methods like the use of magnesium in methanol offer a mild and efficient solution.
The Boc group remains a popular choice due to the ease of its removal under mild acidic conditions, making it ideal for substrates sensitive to other deprotection methods. The Cbz group offers a balance of stability and facile, neutral deprotection via hydrogenolysis. The acetyl group, while readily introduced, is more susceptible to both acidic and basic cleavage.
Ultimately, the optimal protecting group will depend on the specific synthetic strategy, the nature of the other functional groups present in the molecule, and the reaction conditions to be employed in subsequent steps. By understanding the distinct properties and reactivities imparted by each of these protecting groups, researchers can make more informed and strategic decisions, paving the way for more efficient and successful syntheses of valuable indoline-containing molecules.
References
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- Gribble, G. W., & Ketcha, D. M. (2012). Friedel-Crafts Acylation Studies on 3-alkyl-1-(phenylsulfonyl)
- Deshmukh, M. M., Das, K., Lal, P., & Vishwakarma, R. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287.
- Gribble, G. W., & Saulnier, M. G. (1983). A convenient synthesis of 3-acylindoles via Friedel-Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. Tetrahedron Letters, 24(40), 4137-4140.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Methylsulfonyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, procedural guide for the proper and safe disposal of 1-(Methylsulfonyl)indoline (CAS No: 5825-63-8)[1]. As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's hazard profile and the rationale behind each step of the disposal process. Our primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance.
Disclaimer: Specific Safety Data Sheets (SDS) for this compound are not always readily available. Therefore, this guidance is synthesized from best practices for laboratory chemical disposal and data from structurally similar compounds, such as other indoline and sulfonyl-containing molecules.[2] Researchers must always consult the official SDS provided by the manufacturer and their institution's Environmental Health and Safety (EHS) office for definitive procedures and to ensure full compliance with local, state, and federal regulations.[2][3][4]
Hazard Assessment and Chemical Profile
Understanding the potential hazards of a chemical is the cornerstone of its safe handling and disposal. While comprehensive toxicological data for this compound is not thoroughly investigated, the hazard profile can be inferred from related structures.
-
Indoline Core: The indoline structure is a common motif in biologically active compounds. Depending on substitutions, these compounds can range in toxicity.[5]
-
Methylsulfonyl Group: The presence of the sulfonyl group suggests that the compound should be handled with care. Related sulfonyl halides are known to be water-reactive, and other sulfonyl compounds can be irritants.[2][6]
Based on data for similar compounds, this compound derivatives are classified as causing skin, eye, and respiratory irritation.[7] Therefore, as a matter of prudent practice, all waste containing this compound must be treated as hazardous chemical waste. [2]
Quantitative Data and Safety Summary
The following table summarizes the essential information for handling and disposal.
| Parameter | Guideline & Rationale | Source(s) |
| Hazard Classification | Presumed Hazardous. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [7] |
| Primary Disposal Route | Dispose of contents/container to an approved hazardous waste disposal plant (P501). Drain disposal is strictly forbidden. | [7][8][9][10] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory. All handling of the solid or its solutions should occur in a certified chemical fume hood. | [7][11][12] |
| Waste Container Type | Use only chemically compatible, sealable containers clearly labeled for hazardous waste. Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion. | [10][12] |
| Incompatible Materials | Avoid mixing with strong oxidizing agents, strong acids, or strong bases in the same waste container unless part of a specific neutralization protocol. | [10][11] |
Pre-Disposal Preparations: A Self-Validating Protocol
Before generating or handling waste, ensure the following systems are in place. This preparation is a critical step in a self-validating safety system, ensuring the disposal process is intentional and controlled.
-
Designate a Waste Accumulation Area: Identify a specific area within the laboratory, preferably within a ventilated cabinet or a secondary containment tray, for collecting this compound waste.
-
Prepare Waste Containers:
-
Obtain separate, appropriate hazardous waste containers for solid and liquid waste streams.
-
Containers must be in good condition, free of leaks, and compatible with the chemical.[12]
-
-
Pre-Label Containers: Affix a hazardous waste label to each container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Toxic")
-
The date of first accumulation.
-
-
Verify PPE Availability: Confirm that all necessary PPE is available and in good condition.
Step-by-Step Disposal Methodologies
The proper segregation of waste is critical for safe and compliant disposal. Do not mix different waste streams unless explicitly instructed by your EHS office.
Protocol 3.1: Disposal of Solid Waste
This stream includes expired or unused pure this compound, as well as materials grossly contaminated with the solid compound.
-
Work Environment: Conduct all transfers within a certified chemical fume hood.
-
Transfer: Carefully transfer the solid waste into the pre-labeled "Solid Hazardous Waste" container using a clean spatula or powder funnel.
-
Contaminated Materials: Place any contaminated weighing paper, gloves, or absorbent pads directly into the same solid waste container.
-
Seal and Store: Securely close the container lid. Wipe the exterior of the container with a damp cloth to decontaminate it, and place it in the designated waste accumulation area.
Protocol 3.2: Disposal of Liquid Waste
This stream includes solutions containing this compound and minimal rinseate from cleaning glassware.
-
Segregation is Key: Use a dedicated "Non-Halogenated Organic Liquid Waste" container for solutions of this compound in common solvents like methanol, ethanol, or acetone. If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be collected in a "Halogenated Organic Liquid Waste" container. Mixing these streams is a common and costly disposal error.[2][12]
-
Transfer: Using a funnel, carefully pour the liquid waste into the appropriate, pre-labeled liquid waste container.
-
Rinsate Collection: The first rinse of contaminated glassware should be with a small amount of a suitable solvent, and this rinseate must be collected as hazardous liquid waste. Subsequent rinses can typically be managed as non-hazardous waste, but consult your institutional policy.
-
Seal and Store: Securely cap the container, ensuring it is not filled beyond 75% capacity.[12] Store it in the designated accumulation area, preferably within secondary containment.
Protocol 3.3: Disposal of Contaminated Sharps and Labware
This stream includes items that can puncture skin, such as needles, syringes, and broken glassware.
-
Sharps Container: Immediately place all needles, syringes, and razor blades used for handling this compound into a designated, puncture-proof sharps container labeled for chemically contaminated sharps.[2][13]
-
Contaminated Glassware: Non-broken, empty glassware should be decontaminated. Triple-rinse with a suitable solvent, collecting the first rinse as hazardous liquid waste (as per Protocol 3.2). After decontamination, the glassware can typically be washed and reused.
-
Broken Glassware: Collect broken, contaminated glassware in a separate, puncture-resistant container (e.g., a "Broken Glass" box) clearly marked as "Contaminated with this compound." This prevents injury to custodial staff and waste handlers.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity and your laboratory supervisor.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area.
-
Containment (For Trained Personnel Only):
-
Ensure you are wearing appropriate PPE.
-
If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand).
-
For a solid spill, gently cover it with absorbent material to prevent it from becoming airborne.
-
For a liquid spill, surround the area with absorbent material and then cover it, working from the outside in.
-
-
Collection: Carefully scoop the absorbed material and spilled compound into a sealable bag or container. Label it clearly as "Spill Debris: this compound" and manage it as solid hazardous waste.
-
Report: Report the spill to your institution's EHS office, regardless of size.
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for segregating and disposing of waste generated from work with this compound.
Caption: Waste Disposal Workflow for this compound
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Methylsulfonyl)indoline
This guide provides an in-depth operational plan for the safe handling of 1-(Methylsulfonyl)indoline, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep-seated understanding of the materials we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Risk Profile
While specific toxicological data for this compound is not extensively published, a thorough hazard assessment can be conducted by examining its structural components: the indoline core and the methylsulfonyl group. Safety Data Sheets (SDS) for structurally analogous compounds, such as this compound-5-carboxamide and 1-(Phenylsulfonyl)indole, provide a reliable basis for anticipating its hazard profile.[1][2]
These related compounds are consistently classified as irritants.[1][2][3] The primary risks associated with handling this compound are therefore anticipated to be:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][4]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2]
During thermal decomposition or combustion, hazardous gases such as carbon oxides, nitrogen oxides, and sulfur oxides may be generated.[1][2]
Table 1: Anticipated GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement | Source Analogy |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][2] |
Given this profile, a comprehensive PPE strategy is not merely recommended; it is essential for mitigating risk.
Core Directive: Engineering Controls and Personal Protective Equipment
The foundation of laboratory safety is a hierarchy of controls. Before selecting PPE, ensure primary engineering controls are in place.
Primary Engineering Control: The Chemical Fume Hood All handling of solid this compound and any preparation of its solutions must be conducted within a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure.[5] The fume hood provides a contained workspace and actively ventilates airborne particulates and vapors away from the user.
Personal Protective Equipment (PPE) Selection
The following PPE is mandatory for all personnel handling this compound. The selection is based on a risk assessment derived from analogous compounds.[1][6][7]
-
Hand Protection: Chemical-Resistant Gloves
-
Why: To prevent skin contact and subsequent irritation.[8] The indoline and sulfonyl moieties present a potential for dermal absorption.
-
Specification: Nitrile gloves are the standard recommendation for incidental contact with a broad range of laboratory chemicals. They offer good resistance to splashes and are a suitable first line of defense.
-
Protocol: Always inspect gloves for tears or punctures before use.[6] Use proper glove removal technique to avoid contaminating your skin.[6] For prolonged handling or in situations with a high risk of splash, consider wearing two pairs of nitrile gloves (double-gloving). Dispose of contaminated gloves as hazardous waste.[6]
-
-
Eye and Face Protection: Safety Goggles and Face Shield
-
Why: To protect against splashes of solutions or accidental projection of solid particles, which can cause serious eye irritation.[1][2][9]
-
Specification: Chemical safety goggles that provide a full seal around the eyes are mandatory.[7] Standard safety glasses with side shields do not offer sufficient protection from splashes.[6]
-
Protocol: When handling larger quantities (>1g) of the solid or any volume of a solution where splashing is possible, supplement safety goggles with a full-face shield.[8][9] Ensure eyewash stations are readily accessible and have been tested.[7]
-
-
Body Protection: Laboratory Coat
-
Why: To protect skin and personal clothing from contamination.[10]
-
Specification: A long-sleeved, knee-length laboratory coat, preferably with knit cuffs, should be worn and fully fastened.
-
Protocol: Do not wear lab coats outside of the laboratory area to prevent cross-contamination. In case of a significant spill on the lab coat, remove it immediately and treat it as hazardous waste.
-
-
Respiratory Protection: When Is It Necessary?
-
Why: To prevent inhalation of fine powders or aerosols, which may cause respiratory irritation.
-
Causality: While handling small quantities within a fume hood should not generate significant airborne concentrations, certain procedures may increase the risk. These include weighing large quantities of the powder, sonicating solutions, or cleaning up a large spill outside of a contained environment.
-
Specification: If a risk assessment indicates a potential for exceeding safe exposure levels, or if a fume hood is not available during an emergency, a NIOSH-approved air-purifying respirator (APR) with combination P100 (particulate) and organic vapor cartridges is required.[6][9] All personnel required to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[9]
-
Operational and Disposal Plans
A seamless integration of safety into your workflow is critical. This involves standardized procedures for PPE use and waste management.
Experimental Protocol: PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is crucial to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes exposure to the user.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[1][5]
-
Segregate Waste: Establish a dedicated, labeled hazardous waste container in the laboratory.
-
Solid Waste:
-
Collect all used gloves, disposable lab coats, weighing papers, and contaminated paper towels.
-
Place them directly into the designated solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled liquid hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any contaminated needles, scalpels, or broken glass must be disposed of in a designated sharps container.[5]
-
-
Container Management:
-
Final Disposal:
Emergency Procedures
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Protect: If safe to do so, don appropriate PPE, including respiratory protection if the spill generates dust.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Clean: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[2]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Conclusion
The safe handling of this compound is predicated on a robust understanding of its potential hazards and the diligent application of a multi-layered safety strategy. This begins with primary engineering controls, specifically the chemical fume hood, and is supplemented by the consistent and correct use of personal protective equipment. By adhering to the detailed operational and disposal plans outlined in this guide, researchers can confidently mitigate risks, ensuring both personal safety and the integrity of their scientific work.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound-5-carboxamide.
- Guidechem. (n.d.). 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] (CAS No. 178261-41-1) SDS.
- CymitQuimica. (2024). Safety Data Sheet: 1-(Methylsulfonyl)indolin-6-amine.
- Canbi Pharma Tech. (n.d.). Material Safety Data: Indoline.
- Fisher Scientific. (2025). Safety Data Sheet: 1-(Phenylsulfonyl)indole.
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 639972, this compound.
- Loba Chemie. (2018). INDOLINE MSDS.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Indoline.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Indoline.
- BenchChem. (2025). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1H-Indole, 1-methyl-.
- Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE.
- TMP Chem. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid.
- Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Canadian Centre for Occupational Health and Safety. (n.d.). Occupational Hygiene - Occupational Exposure Limits.
- ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
- European Agency for Safety and Health at Work. (2024). Occupational exposure limit values.
- WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
